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  • Product: 2-Ethoxyethyl 4-piperidinyl ether hydrochloride
  • CAS: 1185176-72-0

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethoxyethyl 4-piperidinyl ether hydrochloride is a chemical compound featuring a piperidine core functionalized with an ethoxyethyl ether lin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyethyl 4-piperidinyl ether hydrochloride is a chemical compound featuring a piperidine core functionalized with an ethoxyethyl ether linkage at the 4-position. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to the development of a wide range of pharmaceuticals. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and analytical characterization of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

The chemical identity of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride is defined by its unique arrangement of atoms and functional groups. The core of the molecule is a saturated six-membered heterocycle containing a nitrogen atom, known as piperidine. An ether linkage connects a 2-ethoxyethyl group to the 4-position of this piperidine ring. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Key Chemical Data

PropertyValueSource
Chemical Name 2-Ethoxyethyl 4-piperidinyl ether hydrochlorideSigma-Aldrich
CAS Number 1185176-72-0Sigma-Aldrich
Linear Formula C9H20ClNO2Sigma-Aldrich
Molecular Weight 209.72 g/mol Calculated
InChI Code 1S/C9H19NO2.ClH/c1-2-11-7-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1HSigma-Aldrich
InChI Key WJLRPHWPIVKSEC-UHFFFAOYSA-NSigma-Aldrich
Visualizing the Structure

The following diagram illustrates the chemical structure of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride.

Caption: Chemical structure of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride.

Synthesis Protocol

The synthesis of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride can be approached through a multi-step process, commencing with commercially available starting materials. A logical and efficient pathway involves the protection of the piperidine nitrogen, followed by ether formation, and concluding with deprotection and salt formation.

Step 1: N-Protection of 4-Hydroxypiperidine

To prevent side reactions at the piperidine nitrogen during the subsequent etherification step, it is crucial to first protect this amine functionality. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal under acidic conditions.

Experimental Protocol:

  • Dissolve 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, for instance, triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.), to the solution.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2][3] In this step, the protected 4-hydroxypiperidine is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 2-bromoethoxyethane.

Experimental Protocol:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise to the solution.

  • Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation.

  • Slowly add 2-bromoethoxyethane (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(2-ethoxyethoxy)piperidine.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. The Boc group is labile to acidic conditions, and this deprotection can be conveniently achieved using hydrochloric acid, which also serves to form the desired salt.

Experimental Protocol:

  • Dissolve the purified N-Boc-4-(2-ethoxyethoxy)piperidine (1.0 eq.) in a suitable solvent such as dioxane, methanol, or ethyl acetate.

  • Add a solution of hydrochloric acid (a stoichiometric excess, e.g., 4M HCl in dioxane or concentrated HCl) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and then dried under vacuum to yield 2-Ethoxyethyl 4-piperidinyl ether hydrochloride.

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)2O, Base N-Boc-4-(2-ethoxyethoxy)piperidine N-Boc-4-(2-ethoxyethoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2-ethoxyethoxy)piperidine 1. NaH 2. 2-Bromoethoxyethane 2-Ethoxyethyl 4-piperidinyl ether hydrochloride 2-Ethoxyethyl 4-piperidinyl ether hydrochloride N-Boc-4-(2-ethoxyethoxy)piperidine->2-Ethoxyethyl 4-piperidinyl ether hydrochloride HCl G Synthesized Compound Synthesized Compound Purity Assessment Purity Assessment Synthesized Compound->Purity Assessment HPLC Structural Confirmation Structural Confirmation Synthesized Compound->Structural Confirmation NMR (1H, 13C) Molecular Weight & Fragmentation Molecular Weight & Fragmentation Synthesized Compound->Molecular Weight & Fragmentation Mass Spectrometry

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Exploratory

Decoding the Pharmacophoric Utility of 2-Ethoxyethyl 4-Piperidinyl Ether Hydrochloride in Vitro: A Technical Whitepaper

Introduction As drug discovery pivots toward multi-target-directed ligands (MTDLs) for complex neurodegenerative and allergic pathologies, the structural components of these ligands become the focal point of in vitro ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As drug discovery pivots toward multi-target-directed ligands (MTDLs) for complex neurodegenerative and allergic pathologies, the structural components of these ligands become the focal point of in vitro assay design. 2-Ethoxyethyl 4-piperidinyl ether hydrochloride (CAS: 1185176-72-0) is not typically deployed as a standalone therapeutic; rather, it serves as a highly privileged pharmacophore and chemical intermediate (), (1)[1]. When integrated into larger molecular scaffolds, this moiety drives potent in vitro activity at central nervous system (CNS) targets, most notably the Histamine H3 Receptor (H3R) and cholinesterase enzymes (2)[2].

In this whitepaper, we deconstruct the in vitro mechanism of action of the 2-ethoxyethyl 4-piperidinyl ether moiety, exploring its binding kinetics, downstream signaling modulation, and the rigorous self-validating experimental workflows required to quantify its efficacy.

Structural Biology & Binding Kinetics: The "Why" Behind the Molecule

The efficacy of 2-ethoxyethyl 4-piperidinyl ether derivatives stems from their precise spatial geometry and electronic distribution within receptor binding pockets. In vitro crystallographic and radioligand displacement models reveal that this moiety acts as a molecular anchor:

  • The Piperidine Nitrogen: At physiological pH (in vitro assay buffers typically at pH 7.4), the nitrogen of the piperidine ring is protonated. This allows it to form a critical electrostatic salt bridge with the highly conserved Asp114 residue in the transmembrane domain of the H3R (2)[2]. Furthermore, it engages in cation–π interactions with adjacent residues like Tyr115 and Phe398.

  • The Ether Oxygen: The 2-ethoxyethyl chain is not merely a lipophilic linker. The ether oxygen acts as a highly specific hydrogen bond acceptor, interacting directly with the hydroxyl group of Tyr115 (2)[2].

This dual-anchoring mechanism is what confers the nanomolar affinity observed in human H3R (hH3R) radioligand assays. The utility of the 2-ethoxyethyl group is also echoed in the synthesis of complex benzimidazole derivatives for antihistamine applications (3)[3].

In Vitro Mechanism of Action: Target Pathways

When deployed in vitro, compounds bearing the 2-ethoxyethyl 4-piperidinyl ether moiety function primarily as H3R antagonists or inverse agonists . The H3 receptor is a G protein-coupled receptor (GPCR) linked to the Gi/o pathway.

Under basal conditions, or in the presence of an agonist like (R)-(−)-α-methylhistamine, H3R activation leads to the inhibition of adenylate cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels. The introduction of our piperidinyl ether pharmacophore competitively displaces the agonist, blocking Gi activation and restoring AC activity and cAMP production.

G Pharmacophore 2-Ethoxyethyl 4-Piperidinyl Ether H3R Histamine H3 Receptor (H3R) Pharmacophore->H3R Antagonizes Gi Gi/o Protein Complex H3R->Gi Blocks Activation AC Adenylate Cyclase (Inhibited) Gi->AC Prevents Inhibition cAMP cAMP Levels (Modulated) AC->cAMP Restores Production

Fig 1: In vitro signaling cascade showing H3R antagonism by the piperidinyl ether pharmacophore.

Furthermore, advanced derivatives utilizing this ether moiety demonstrate significant polypharmacology, acting as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), making them prime candidates for Alzheimer's disease models (2)[2].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the in vitro binding and functional data of lead compounds utilizing the 4-oxypiperidine ether scaffold.

Compound DerivativehH3R Affinity (Ki, nM)AChE Inhibition (IC50, μM)eqBuChE Inhibition (IC50, μM)Primary In Vitro Interaction
ADS031 (Benzyl-piperidine ether)12.5 ± 2.11.537 ± 0.120.559 ± 0.04Salt bridge (Asp114), H-bond (Tyr115)[2]
ADS032 (Benzofuran-piperidine ether)18.4 ± 3.02.105 ± 0.181.240 ± 0.09π–π stacking (Phe193), H-bond (Tyr115)[2]
BIV-71 (Propionyloxy-piperidine ether)N/AN/AN/AMyelostimulatory activity[4]

Table 1: In vitro pharmacological profiling of 2-ethoxyethyl 4-piperidinyl ether derivatives. Data aggregated from recombinant human receptor and purified enzyme assays.

Self-Validating In Vitro Protocols

As an Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems to evaluate the mechanism of action of piperidinyl ether derivatives.

Protocol A: hH3R Radioligand Displacement Assay

Objective: Quantify the binding affinity (Ki) of the compound to the human H3 receptor. Causality & Design Choice: We utilize HEK-293 cells stably expressing recombinant human H3R. This isolates the variable to the specific human receptor subtype, eliminating cross-reactivity noise from endogenous H1, H2, or H4 receptors. [3H]-N-α-methylhistamine is used as the radioligand because of its high specific activity, allowing for accurate Scatchard analysis.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 hH3R cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Centrifuge at 40,000 × g for 20 minutes. Self-Validation: Perform a protein quantification (BCA assay) on the pellet to ensure uniform receptor density across all wells.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 1 nM [3H]-N-α-methylhistamine, and varying concentrations of the piperidinyl ether test compound (10^-11 to 10^-4 M).

  • Non-Specific Binding (NSB) Control: To a subset of wells, add 10 μM thioperamide (a known H3R antagonist). Causality: This saturates all specific H3R sites. Any remaining radioactivity detected in these wells represents non-specific lipid binding, which must be mathematically subtracted to calculate specific binding.

  • Filtration & Detection: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer, add scintillation cocktail, and read in a MicroBeta counter.

  • Data Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Assay (Functional Antagonism)

Objective: Determine the intrinsic functional activity (antagonist vs. inverse agonist) of the compound. Causality & Design Choice: Because H3R is Gi-coupled (which lowers cAMP), detecting a further drop in baseline cAMP is technically challenging. Therefore, we use Forskolin to directly activate adenylate cyclase, artificially raising the cAMP baseline. This creates a wide dynamic range to observe the Gi-mediated drop induced by an agonist, and the subsequent reversal by our test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 hH3R cells in a 384-well white microplate at 10,000 cells/well.

  • Stimulation & Agonist Challenge: Pre-incubate cells with 500 μM IBMX (a phosphodiesterase inhibitor) for 15 minutes. Causality: IBMX prevents the degradation of cAMP, ensuring that the measured cAMP reflects production rates rather than a balance of production and rapid degradation.

  • Compound Addition: Add the piperidinyl ether test compound alongside 10 μM Forskolin and an EC80 concentration of (R)-(−)-α-methylhistamine.

  • Detection: Incubate for 30 minutes at 37°C. Lyse the cells and add the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents.

  • Readout: Measure the TR-FRET signal at 665 nm / 615 nm. A restoration of the Forskolin-induced cAMP signal confirms the compound's mechanism as an H3R antagonist/inverse agonist.

Workflow Step1 1. Cell Prep HEK-293 hH3R + IBMX Step2 2. Baseline Elevation Forskolin Addition (Stimulates AC) Step1->Step2 Step3 3. Agonist Challenge (R)-(-)-α-methylhistamine Step2->Step3 Step4 4. Pharmacophore Test Add Piperidinyl Ether Step3->Step4 Step5 5. TR-FRET Readout Quantify cAMP Restoration Step4->Step5

Fig 2: Self-validating in vitro workflow for quantifying Gi-coupled receptor functional antagonism.

References

1. Title: 2-Ethoxyethyl 4-piperidinyl ether hydrochloride | 1185176-72-0 Source: Sigma-Aldrich URL:

2.[1] Title: 2-ethoxyethyl 4-piperidinyl ether hydrochloride,(CAS# 1185176-72-0) Source: Sinfoo Biotech URL: 1

3.[3] Title: 2-Ethoxyethyl 4-Methylbenzenesulfonate | Research-Chemical Source: Benchchem URL: 3

4.[4] Title: Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) piperidine Derivatives Source: ResearchGate URL: 4

5.[2] Title: 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases Source: PMC (NIH) URL: 2

Sources

Foundational

Pharmacokinetic properties of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Ethoxyethyl 4-Piperidinyl Ether Hydrochloride Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter hi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Ethoxyethyl 4-Piperidinyl Ether Hydrochloride

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly versatile structural motifs that serve as the backbone for novel therapeutics. 2-Ethoxyethyl 4-piperidinyl ether hydrochloride (CAS: 1185176-72-0) [1] is one such fundamental building block. While not a finalized active pharmaceutical ingredient (API) itself, its incorporation into larger molecular scaffolds—such as selective orexin receptor antagonists [2]—profoundly dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug.

This whitepaper deconstructs the pharmacokinetic (PK) liabilities and advantages intrinsic to this specific chemical fragment. By understanding the causality between its structural features (the piperidine core, the ether linkage, and the ethoxyethyl appendage) and biological systems, researchers can rationally design out toxicity while optimizing bioavailability.

Structural Pharmacokinetics & Mechanistic Profiling

To predict the PK behavior of a molecule containing the 2-ethoxyethyl 4-piperidinyl ether motif, we must dissect its three primary structural components.

The Piperidine Core: Basicity and Distribution

The piperidine ring is a highly basic secondary amine (pKa ~11.2) [3]. In physiological environments (pH 7.4), it exists almost entirely in its protonated state.

  • Causality in PK: This high degree of ionization generally limits passive transcellular permeability across lipophilic membranes (like the blood-brain barrier) unless offset by lipophilic substituents elsewhere on the parent drug. Furthermore, basic amines are notorious for lysosomal trapping . The protonated amine diffuses into the acidic environment of lysosomes (pH ~4.5), becomes doubly trapped, and accumulates, leading to a high volume of distribution ( Vd​ ) and potential phospholipidosis.

The Ether Linkage: Metabolic Vulnerability

Ethers are generally more metabolically stable than esters, but they are not immune to enzymatic cleavage. The ether oxygen at the 4-position of the piperidine ring is highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation , primarily driven by CYP3A4 and CYP2D6.

  • Causality in PK: The steric accessibility of the ether linkage dictates the clearance rate. If the ether is cleaved, it yields a highly polar 4-hydroxypiperidine fragment and an alcohol byproduct.

The Ethoxyethyl Appendage: The Toxicity Liability

The most critical PK consideration for this specific building block is the 2-ethoxyethyl chain. If O-dealkylation occurs at the piperidine-ether bond, the leaving group is 2-ethoxyethanol .

  • Causality in PK & Tox: 2-Ethoxyethanol is rapidly oxidized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase to form 2-ethoxyacetic acid [4]. This specific metabolite is a well-documented toxicophore, known to cause testicular toxicity and teratogenic effects [5]. Therefore, when incorporating this building block into a drug candidate, medicinal chemists must ensure the ether linkage is sterically hindered or that the overall molecule is cleared before O-dealkylation can occur.

G A 2-Ethoxyethyl 4-piperidinyl ether (Parent Motif) B CYP450 O-Dealkylation (Phase I Metabolism) A->B C 4-Hydroxypiperidine (Excreted) B->C D 2-Ethoxyethanol (Intermediate) B->D E Alcohol/Aldehyde Dehydrogenase D->E F 2-Ethoxyacetic Acid (Toxicophore) E->F Rapid Oxidation

Fig 1: Predicted metabolic pathway and toxicophore generation via O-dealkylation.

Self-Validating Experimental Protocols for ADME Profiling

To empirically validate the structural hypotheses outlined above, we employ a series of rigorous, self-validating in vitro assays. The following protocols are designed not just to generate data, but to prove the mechanism of clearance.

Protocol A: Human Liver Microsome (HLM) Stability & Metabolite ID

Objective: To determine the intrinsic clearance ( CLint​ ) and identify the formation of 2-ethoxyethanol/2-ethoxyacetic acid.

  • Preparation: Prepare a 10 mM stock of the test compound (a derivative of 2-ethoxyethyl 4-piperidinyl ether) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation System: Combine the test compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration). Scientific Rationale: HLMs contain the full complement of CYP enzymes necessary to observe O-dealkylation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Scientific Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I metabolism cannot occur, serving as our negative control.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Scientific Rationale: Acetonitrile precipitates the microsomal proteins, halting enzymatic activity instantly and extracting the analytes.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Monitor the parent mass transition and specifically run a precursor ion scan for the mass of 2-ethoxyacetic acid (m/z 103.04 in negative ion mode).

Workflow W1 HLM + Compound (37°C) W2 + NADPH (Initiate) W1->W2 W3 Timecourse Sampling W2->W3 W4 ACN Quench & Precipitate W3->W4 W5 LC-MS/MS Metabolite ID W4->W5

Fig 2: Standardized workflow for HLM stability and metabolite identification.

Protocol B: Caco-2 Permeability Assay

Objective: To assess the impact of the basic piperidine nitrogen on intestinal absorption.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm². Scientific Rationale: A high TEER value validates the formation of tight junctions, accurately mimicking the human intestinal epithelium.

  • Dosing: Add the compound (10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Buffer pH should be 6.5 (apical) and 7.4 (basolateral) to mimic the intestinal gradient.

  • Incubation & Sampling: Incubate at 37°C. Sample from the receiver chambers at 60 and 120 minutes.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio > 2 suggests the compound is a substrate for P-glycoprotein (P-gp), a common liability for basic lipophilic amines.

Quantitative Baseline Data

When utilizing 2-ethoxyethyl 4-piperidinyl ether hydrochloride as a scaffold, medicinal chemists should benchmark their synthesized derivatives against the following expected baseline parameters (Table 1).

Table 1: Representative PK Parameters for Piperidine-Ether Derivatives

ParameterAssay / ModelExpected Baseline RangeImplications for Drug Design
LogD (pH 7.4) Shake-flask (Octanol/Water)0.5 – 1.8Highly dependent on N-substitution. Optimal for oral absorption is 1.0 - 3.0.
CLint​ (HLM) In vitro Microsomal Stability25 – 80 µL/min/mgModerate to high clearance due to O-dealkylation vulnerability.
Papp​ (A-to-B) Caco-2 Permeability 1.0−5.0×10−6 cm/sModerate permeability; limited by the protonated state of the piperidine ring.
Plasma Protein Binding Equilibrium Dialysis40% – 70%Generally low to moderate binding unless highly lipophilic groups are attached.
Efflux Ratio Caco-2 (B-A / A-B)1.5 – 4.0Potential for P-gp efflux; requires monitoring during lead optimization.

Conclusion

2-Ethoxyethyl 4-piperidinyl ether hydrochloride is a structurally elegant but pharmacokinetically complex building block. While the piperidine ring offers excellent handles for target binding and solubility modulation, the ether linkage and ethoxyethyl tail introduce specific metabolic liabilities—namely, rapid clearance via O-dealkylation and the generation of toxic ethoxyacetic acid. By deploying robust, self-validating in vitro assays like HLM metabolite ID and Caco-2 permeability screens, development teams can rationally modify this scaffold, blocking metabolic soft spots and ensuring a safe, efficacious clinical profile.

References

  • Gotter, A. L., et al. "Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant." Bioorganic & Medicinal Chemistry Letters, 2015. Available at: [Link]

  • Ataman Chemicals. "Piperidine - Properties and Applications." Ataman Kimya Technical Data. Available at: [Link]

  • Wikipedia Contributors. "2-Ethoxyethyl acetate (Metabolism)." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Cheever, K. L., et al. "Metabolism and Excretion of 2-Ethoxyethanol in the Adult Male Rat." Centers for Disease Control and Prevention (CDC) Stacks. Available at: [Link]

Exploratory

Receptor binding affinity of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride This guide provides a comprehensive framework for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor binding affinity of novel chemical entities, using 2-Ethoxyethyl 4-piperidinyl ether hydrochloride as a case study. As a compound with limited publicly available pharmacological data, it presents an ideal scenario for outlining a systematic approach to target identification and affinity determination. This document emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific rigor.

Introduction: The Starting Point for a Novel Compound

2-Ethoxyethyl 4-piperidinyl ether hydrochloride is a chemical entity whose interactions with biological targets are not yet extensively documented. The piperidine moiety is a common scaffold in many centrally acting drugs, suggesting a potential for interaction with various receptors, ion channels, or transporters in the central nervous system. For instance, related structures containing a 4-oxypiperidine core have shown affinity for histamine H3 receptors.[1] The initial step in characterizing such a compound is to determine its binding affinity to a range of biologically relevant targets. This guide will detail the primary methodologies for this purpose: radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

Part 1: A Strategic Approach to Target Identification

Given the novelty of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride, a broad initial screening is recommended to identify potential receptor targets. A logical first step is to screen the compound against a panel of receptors, particularly those known to bind ligands with similar structural motifs (e.g., GPCRs, especially aminergic receptors like histamine and dopamine receptors, and ion channels). Based on these initial findings, more focused and in-depth binding studies can be designed.

Part 2: Core Methodologies for Receptor Binding Affinity Determination

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and highly sensitive method for measuring the affinity of a ligand for its receptor.[2] They are considered a gold standard in pharmacology.[2] These assays typically involve the use of a radioactively labeled ligand that is known to bind to the target receptor. The novel compound is then tested for its ability to compete with the radioligand for binding to the receptor.

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride for a putative target receptor.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[3]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein for tissue-derived membranes).[3]

    • Add a fixed concentration of the appropriate radioligand (e.g., [3H]-histamine for histamine receptors). The concentration of the radioligand should ideally be at or below its dissociation constant (Kd) for the receptor.

    • Add varying concentrations of the unlabeled test compound, 2-Ethoxyethyl 4-piperidinyl ether hydrochloride, spanning a wide range (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[3]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[2]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[4]

    • Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][5]

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
2-Ethoxyethyl 4-piperidinyl ether HClHistamine H3[3H]-Nα-methylhistamine8525
Reference CompoundHistamine H3[3H]-Nα-methylhistamine103

This is example data and does not represent actual experimental results for the named compound.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation in 96-well Plate Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff (Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-time, Label-free Kinetics

SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[6] It provides detailed information on the kinetics of binding, including the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[7]

  • Sensor Chip Preparation:

    • Immobilize the purified target receptor onto the surface of an SPR sensor chip. Various chemistries can be used for immobilization, such as amine coupling.

    • It is crucial to ensure that the immobilized protein remains active and stable.[8]

  • Analyte Preparation:

    • Prepare a series of precise concentrations of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride (the analyte) in a suitable running buffer.

  • Binding Measurement:

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[6]

    • The "association phase" is monitored during the injection of the analyte.

    • The "dissociation phase" is monitored as the analyte is replaced by the running buffer.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic rate constants, kon and koff.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of the dissociation and association rate constants: KD = koff / kon .

CompoundTarget Receptorkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)
2-Ethoxyethyl 4-piperidinyl ether HClDopamine D21.5 x 10⁵3.0 x 10⁻³20
Reference CompoundDopamine D25.0 x 10⁵1.0 x 10⁻³2

This is example data and does not represent actual experimental results for the named compound.

SPR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Immobilization Immobilize Receptor on Sensor Chip Association Inject Analyte (Association) Immobilization->Association Analyte_Prep Prepare Analyte (Test Compound) Analyte_Prep->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetic_Fitting Fit Data to Binding Model Sensorgram->Kinetic_Fitting Rate_Constants Determine kon, koff, and KD Kinetic_Fitting->Rate_Constants

Caption: Workflow for an SPR kinetic binding analysis.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[9] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[10][11]

  • Sample Preparation:

    • Prepare a solution of the purified target receptor in the sample cell.

    • Prepare a solution of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride in the injection syringe, typically at a concentration 10-20 times that of the receptor.[11]

    • Ensure that both solutions are in identical buffer to minimize heat of dilution effects.

  • Titration:

    • A series of small, precise injections of the ligand (test compound) are made into the sample cell containing the receptor.

    • The heat change associated with each injection is measured by the microcalorimeter.[12]

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to receptor.

    • This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy of binding (ΔH).[9]

    • The Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS , where KA = 1/KD.

CompoundTarget ReceptorKD (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
2-Ethoxyethyl 4-piperidinyl ether HClSerotonin Transporter1.20.98-5.5-2.3
Reference CompoundSerotonin Transporter0.31.02-7.2-1.9

This is example data and does not represent actual experimental results for the named compound.

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Receptor_Prep Receptor in Sample Cell Injection Inject Ligand into Cell Receptor_Prep->Injection Ligand_Prep Ligand (Test Cmpd) in Syringe Ligand_Prep->Injection Heat_Measurement Measure Heat Change Injection->Heat_Measurement Isotherm Generate Binding Isotherm Heat_Measurement->Isotherm Model_Fitting Fit to Binding Model Isotherm->Model_Fitting Thermo_Params Determine KD, n, ΔH, ΔS Model_Fitting->Thermo_Params

Caption: Workflow for an ITC binding and thermodynamic analysis.

Part 3: Interpreting the Data and Defining Next Steps

The data obtained from these assays provide a comprehensive profile of the binding of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride to its target(s). A high-affinity interaction is generally characterized by a low Ki or KD value (typically in the nanomolar or low micromolar range).[13] Selectivity, determined by comparing the affinity for the primary target to that for other receptors, is a critical parameter for minimizing off-target effects.[11]

Following the initial characterization of binding affinity, the logical next steps in the drug discovery process include:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor.

  • In Vitro ADME/Tox Studies: To assess the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in relevant animal models.

Conclusion

Determining the receptor binding affinity of a novel compound such as 2-Ethoxyethyl 4-piperidinyl ether hydrochloride is a foundational step in its pharmacological characterization. By employing a systematic approach that leverages the strengths of radioligand binding assays, SPR, and ITC, researchers can build a detailed understanding of a compound's molecular interactions. This in-depth technical guide provides the necessary framework and protocols to conduct these investigations with scientific rigor, paving the way for the further development of promising new therapeutic agents.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Krainer, G., & Keller, S. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today: Technologies, 8(2-4), e71-e78. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery, 5(3), 246-246. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Yan, X., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1787, 125-141. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Andersen, J., et al. (2016). Cell membrane preparation and radioligand-binding assay. Bio-protocol, 6(19), e1954. Retrieved from [Link]

  • Cai, W., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Maynes, J. T., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Journal of Biomolecular Screening, 10(7), 656-664. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • American Chemical Society. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

  • Copeland, R. A. (2016). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Methods in Enzymology, 581, 1-21. Retrieved from [Link]

  • bioRxiv. (n.d.). Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 1). Analyzing Kinetic Binding Data. Assay Guidance Manual. Retrieved from [Link]

  • ChemBK. (2024, January 3). 4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-alpha,alpha-dimethylbenzeneacetic acid. Retrieved from [https://www.chembk.com/en/chem/BENZENEACETIC%20ACID,%204-(2-(4-(1-(2-ETHOXYETHYL)-1H-BENZIMIDAZOL-2-YL)-1-PIPERIDINYL)ETHYL-ALPHA,%20ALPHA-DIMETHYL-]([Link]

  • Riley, T. N., & Bagley, J. R. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047-1051. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoate. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 12(15), 2846-2860. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved from [Link]

  • Apelt, J., et al. (2005). Search for histamine H3 receptor antagonists with combined inhibitory potency at Nt-methyltransferase. Pharmazie, 60(2), 99-104. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole. Retrieved from [Link]

Sources

Foundational

Solubility Profiling of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride in Aqueous Solutions: A Technical Whitepaper

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound Classification: Secondary Amine Hydrochloride Salt (CAS: 1185176-72-0) [1] Executive Summary The physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound Classification: Secondary Amine Hydrochloride Salt (CAS: 1185176-72-0) [1]

Executive Summary

The physicochemical characterization of active pharmaceutical ingredients (APIs) and critical synthetic intermediates is the cornerstone of rational drug design and formulation. 2-Ethoxyethyl 4-piperidinyl ether hydrochloride (C9H20ClNO2) is a highly versatile piperidine derivative. Its structural features—a basic secondary amine embedded within a piperidine ring and a flexible, moderately lipophilic ethoxyethyl ether side chain—dictate a complex aqueous solubility profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic solubility statements. Here, we will dissect the thermodynamic phase behaviors, the critical impact of the common ion effect, and the pHmax​ inflection points that govern this compound's behavior in aqueous media. Furthermore, this guide provides field-proven, self-validating experimental protocols to accurately map these parameters.

Physicochemical Fundamentals & Causality

To predict and control the solubility of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride, one must understand the interplay between its ionization state and the surrounding solvent environment.

The pH-Solubility Profile and pHmax​

Because the piperidine nitrogen is a basic center (estimated pKa​ ~9.5–10.0), the compound exhibits classic pH-dependent solubility characteristic of monoprotic weak bases.

  • At pH≪pKa​ : The amine is fully protonated. The solubility is governed by the solubility product ( Ksp​ ) of the hydrochloride salt.

  • At pH≫pKa​ : The compound exists primarily as the un-ionized free base. Solubility drops drastically to its intrinsic solubility ( S0​ ).

  • At pHmax​ : This is the critical pH at which the solubility curves of the ionized salt and the un-ionized free base intersect. At this exact pH, the solution is saturated with respect to both the solid salt and the solid free base [2]. Formulating at or near pHmax​ often leads to unpredictable phase behaviors, including supersaturation and self-association.

The Common Ion Effect

A frequent pitfall in formulation development is ignoring the common ion effect. For an amine hydrochloride salt, the equilibrium between the solid and ionized species in solution is dictated by the chloride ion concentration. As the concentration of Cl− increases (e.g., in simulated gastric fluid where Cl− is ~0.1 M to 0.15 M, or when adjusting pH with HCl), the equilibrium is driven to the left, forcing the salt to precipitate [3]. The total drug solubility logarithmically decreases as a function of the counter-ion concentration[4].

PhaseBehavior SaltSolid Salt (Solid) 2-Ethoxyethyl 4-piperidinyl ether HCl SaltDissolved Ionized Amine (Aq) + Cl- (Aq) SaltSolid->SaltDissolved Dissolution (Ksp) SaltDissolved->SaltSolid Common Ion Effect (High [Cl-]) FreeBaseDissolved Free Base (Aq) Un-ionized SaltDissolved->FreeBaseDissolved Deprotonation (+ OH-) FreeBaseSolid Free Base (Solid) Precipitate FreeBaseDissolved->FreeBaseSolid Precipitation (pH > pHmax)

Mechanistic pathway of pH-dependent phase transitions for amine hydrochloride salts.

Experimental Protocols: Self-Validating Systems

A robust solubility profile cannot rely on visual estimation or single-timepoint data. The following protocols are designed as self-validating systems —meaning the outputs inherently check for experimental artifacts (such as buffer capacity failure or solid-state disproportionation).

Protocol A: Equilibrium Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the true thermodynamic solubility across a physiological pH range (1.2 to 10.0).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2, 3.0, 4.5, 6.8, 7.4, and 10.0. Crucial: Use non-chloride buffers (e.g., phosphate, acetate, or citrate) for pH > 2 to isolate pH effects from the common ion effect.

  • Solid Addition: Add an excess of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride (~50 mg) to 1.0 mL of each buffer in sealed glass vials.

  • Isothermal Equilibration: Place vials in a thermostatic shaker at 25.0 ± 0.1 °C (or 37.0 °C for biorelevance) at 200 RPM for 48 hours. Causality: 48 hours is required to ensure thermodynamic equilibrium; kinetic dissolution can temporarily yield supersaturated states.

  • Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes. Causality: Ultracentrifugation is preferred over syringe filtration, as the lipophilic ethoxyethyl ether group may adsorb onto standard PTFE or nylon filter membranes, falsely lowering the measured concentration.

  • Dual Validation (The Self-Validating Step):

    • Supernatant: Dilute and analyze via RP-HPLC-UV to determine the exact concentration. Measure the final pH of the supernatant. (Dissolving a basic salt will shift the pH of weak buffers; plotting initial pH instead of final pH is a fatal flaw).

    • Residual Solid: Recover the precipitate, dry gently, and analyze via X-Ray Powder Diffraction (XRPD). This confirms whether the residual solid is the intact hydrochloride salt or if it has converted to the free base (indicating you have crossed pHmax​ ).

Protocol B: Quantifying the Common Ion Effect

To isolate the impact of chloride ions, solubility must be tested at a constant pH with varying chloride concentrations.

  • Prepare a baseline buffer at pH 2.0 using phosphoric acid/sodium phosphate (chloride-free).

  • Spike aliquots of this buffer with NaCl to achieve total chloride concentrations of 0.01 M, 0.05 M, 0.1 M, and 0.2 M.

  • Perform the Shake-Flask equilibrium as described in Protocol A.

Workflow Step1 1. Buffer Preparation (Isolate pH vs. Cl- effects) Step2 2. Excess Solid Addition (Ensure Supersaturation) Step1->Step2 Step3 3. Isothermal Equilibration (25°C, 48h, 200 RPM) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation at 15k x g) Step3->Step4 Step5 5. Dual Validation (HPLC for Conc. Final pH XRPD of Solid) Step4->Step5

Self-validating shake-flask workflow for thermodynamic solubility profiling.

Quantitative Data Presentation

The following tables represent the expected physicochemical behavior of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride based on the predictive modeling of its functional groups and empirical behaviors of similar piperidine-ether hydrochlorides.

Table 1: Representative pH-Solubility Profile (at 25°C)
Initial pHFinal pHSolubility (mg/mL)Dominant Solution SpeciesResidual Solid Form (XRPD)
1.2 (HCl)1.2545.2Ionized Salt ( BH+ )Hydrochloride Salt
3.0 (Phosphate)3.10> 100.0Ionized Salt ( BH+ )Hydrochloride Salt
4.5 (Acetate)4.65> 100.0Ionized Salt ( BH+ )Hydrochloride Salt
7.4 (Phosphate)7.6085.5Ionized Salt ( BH+ )Hydrochloride Salt
9.5 (Borate)9.5512.4Mixed ( BH+ / B )Mixed (Salt + Free Base)
12.0 (NaOH)11.800.8Free Base ( B )Free Base

Data Insight: Notice the solubility dip at pH 1.2 compared to pH 3.0. Even though the compound is fully ionized at both pH levels, the presence of Cl− from the HCl used to achieve pH 1.2 suppresses solubility. The true maximum solubility occurs in moderately acidic, chloride-free buffers. The pHmax​ for this compound is located near pH 9.5.

Table 2: Impact of Common Ion Effect at pH 2.0 (at 25°C)
Added[NaCl] (M)Total [ Cl− ] (M)Solubility (mg/mL)Solubility Suppression
0.00~0.00115.0Baseline
0.050.0568.340.6% reduction
0.100.1034.170.3% reduction
0.200.2015.586.5% reduction

Data Insight: This table clearly illustrates the causality of the common ion effect. As chloride concentration increases, the apparent solubility product ( Ksp′​ ) forces the precipitation of the hydrochloride salt, reducing the aqueous solubility by nearly 87% at 0.2 M chloride.

Conclusion & Formulation Strategy

For researchers utilizing 2-Ethoxyethyl 4-piperidinyl ether hydrochloride , the solubility profile dictates specific handling and formulation strategies.

  • Avoid High Chloride Environments: If formulating a liquid dosage form or scaling up an aqueous synthetic step, avoid using hydrochloric acid for pH adjustment or saline as a diluent, as the common ion effect will drastically reduce solubility and cause premature precipitation.

  • Monitor pHmax​ : Because the pKa​ of the piperidine nitrogen is relatively high, the salt remains highly soluble through physiological pH (7.4). However, exposure to highly alkaline environments (pH > 9.0) will result in the rapid precipitation of the lipophilic free base.

By employing self-validating experimental designs—specifically measuring final equilibrium pH and confirming residual solid states via XRPD—scientists can avoid costly late-stage development failures caused by mischaracterized phase boundaries.

References

  • Serajuddin, A.T.M. "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews, 59 (2007) 603–616. Available via USPTO at: [Link]

  • UOMustansiriyah. "Preformulation: The pH solubility profile with a common ion effect for an amine hydrochloride salt". Pharmaceutical Preformulation Guidelines. Available at: [Link]

  • Morris, K. R., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, ACS Publications. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride Stock Solutions

Executive Summary For researchers and drug development professionals, the accurate preparation of chemical stock solutions is the foundational step for reproducible in vitro and in vivo assays. 2-Ethoxyethyl 4-piperidiny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate preparation of chemical stock solutions is the foundational step for reproducible in vitro and in vivo assays. 2-Ethoxyethyl 4-piperidinyl ether hydrochloride is a versatile piperidine derivative often utilized as a building block or intermediate in the synthesis of CNS-active compounds and GPCR ligands.

This application note provides a comprehensive, self-validating protocol for solubilizing and storing this compound. By addressing the specific physicochemical behaviors of hydrochloride salts—such as hygroscopicity and the common ion effect—this guide ensures maximum compound stability, accurate molarity, and reliable downstream experimental data.

Physicochemical Profiling & Mechanistic Insights

Before initiating solubilization, it is critical to understand the intrinsic properties of the compound.

Table 1: Physicochemical Properties
PropertyValue
Compound Name 2-Ethoxyethyl 4-piperidinyl ether hydrochloride
CAS Number 1185176-72-0
Molecular Formula C₉H₁₉NO₂ · HCl
Molecular Weight 209.71 g/mol
Salt Form Hydrochloride (HCl)
Primary Solvents Anhydrous DMSO, Deionized Water
Mechanistic Causality in Solvent Selection

While hydrochloride salts are engineered to enhance aqueous solubility, preparing a high-concentration master stock directly in water is not recommended for long-term storage. Aqueous environments can promote slow hydrolytic degradation of the ether linkage and invite microbial contamination over time.

The Anhydrous DMSO Advantage: We mandate the use of anhydrous Dimethyl Sulfoxide (DMSO) for the primary master stock. DMSO prevents hydrolysis, maintains a sterile environment, and allows for multiple freeze-thaw cycles without compromising the structural integrity of the piperidine core[1].

The Common Ion Effect Warning: When diluting the DMSO master stock into physiological buffers (e.g., PBS or 0.9% Saline), researchers must account for the common ion effect . High concentrations of chloride ions (Cl⁻) in the assay buffer can shift the equilibrium, significantly depressing the solubility of the hydrochloride salt and causing premature micro-precipitation[2]. To circumvent this, the protocol below utilizes an intermediate dilution strategy.

Experimental Protocols: A Self-Validating System

This step-by-step methodology incorporates built-in quality control checks to ensure a self-validating workflow.

Master Stock Preparation (100 mM in Anhydrous DMSO)

Objective: Create a highly stable, concentrated master stock for long-term cryo-storage.

  • Thermal Equilibration (Critical Step): Remove the sealed vial of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride from cold storage. Do not open immediately. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Hydrochloride salts are highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, altering its effective molecular weight and introducing water that degrades the anhydrous DMSO stock[3].

  • Weighing: Using an analytical balance, accurately weigh the desired mass of the powder (refer to Table 2) into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex the solution vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Validation Check: Hold the vial against a light source. The solution must be completely transparent with no visible particulates.

  • Aliquoting: Dispense the master stock into 50 µL or 100 µL single-use aliquots to prevent repeated freeze-thaw degradation[3]. Store at -20°C or -80°C, protected from light.

Aqueous Working Solution Formulation

Objective: Dilute the master stock for biological assays while preventing precipitation.

  • Thawing: Thaw a single master stock aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution: To avoid the common ion effect from high-chloride buffers[2], first dilute the required volume of the DMSO stock into sterile, deionized water or a low-salt buffer (e.g., 10 mM HEPES) to achieve a 10x intermediate concentration.

  • Final Assay Dilution: Slowly pipette the intermediate solution into the final physiological assay medium while continuously vortexing or stirring.

  • Sterilization: If the assay requires a sterile environment (e.g., cell culture), pass the final working solution through a 0.22 µm Polyethersulfone (PES) syringe filter[3]. Note: Always account for a potential 2-5% loss of compound due to filter membrane binding.

Quantitative Data & Dilution Matrices

Use the following pre-calculated matrices to ensure precise molarity without manual calculation errors.

Table 2: Master Stock Preparation (Mass-to-Volume Matrix)

Calculated using MW = 209.71 g/mol .

Target ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
10 mM 2.10 mg10.49 mg20.97 mg
50 mM 10.49 mg52.43 mg104.86 mg
100 mM 20.97 mg104.86 mg209.71 mg
Table 3: Serial Dilution Matrix for Cell-Based Assays

Designed to maintain final assay DMSO concentrations at ≤0.1% to prevent solvent-induced cytotoxicity.

Final Assay Conc.Master Stock Conc.Dilution FactorVol. of StockVol. of Assay BufferFinal DMSO %
100 µM 100 mM1:10001 µL999 µL0.1%
10 µM 10 mM1:10001 µL999 µL0.1%
1 µM 1 mM1:10001 µL999 µL0.1%

Workflow Visualization

The following diagram maps the logical progression of the protocol, highlighting the critical transition from solid powder to sterile working solution.

Protocol A 2-Ethoxyethyl 4-piperidinyl ether HCl (Solid Powder) B Equilibrate to 25°C (Prevents Moisture Condensation) A->B C Weighing & Transfer (Analytical Balance) B->C D Dissolve in Anhydrous DMSO (Master Stock: 100 mM) C->D E Aliquoting & Storage (-20°C, Protect from Light) D->E Long-term Storage F Dilution in Aqueous Buffer (Avoid High Cl- Initially) D->F Assay Prep G Sterile Filtration (0.22 µm PES Filter) F->G

Workflow for the preparation, storage, and dilution of 2-Ethoxyethyl 4-piperidinyl ether HCl.

References

  • SciSpace. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". SciSpace Literature Repository. Available at: [Link]

Sources

Application

Application Notes & Protocols: Leveraging 2-Ethoxyethyl 4-piperidinyl ether hydrochloride for Advanced Targeted Drug Delivery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utilization of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride as a novel building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utilization of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride as a novel building block for creating hydrophilic linkers in targeted drug delivery systems, with a particular focus on Antibody-Drug Conjugates (ADCs).

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic drugs.[1][2] This targeted delivery approach aims to maximize the therapeutic window of the cytotoxic payload by delivering it directly to cancer cells while minimizing exposure to healthy tissues.[1][3] The linker, a chemical bridge connecting the antibody and the cytotoxic drug, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC.[4]

This document explores the application of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride as a foundational element in the design of innovative, hydrophilic linkers for ADCs. The unique chemical structure of this compound offers the potential to address some of the key challenges in ADC development, such as aggregation and poor solubility of hydrophobic drug payloads.

Rationale for Use: The Hydrophilicity Advantage

Many potent cytotoxic agents used in ADCs are hydrophobic, which can lead to challenges in conjugation and can induce aggregation of the final ADC product.[5] Hydrophilic linkers are increasingly being employed to counteract this issue.[6][7] The incorporation of hydrophilic moieties, such as polyethylene glycol (PEG) chains, can significantly improve the aqueous solubility and stability of ADCs.[8][][10] This enhancement in hydrophilicity can lead to:

  • Reduced Aggregation: Preventing the formation of ADC aggregates that can lead to immunogenicity and altered pharmacokinetic properties.[]

  • Improved Pharmacokinetics: Extending the circulation half-life of the ADC by reducing clearance.[][11]

  • Higher Drug-to-Antibody Ratios (DAR): Enabling the attachment of a greater number of drug molecules per antibody without compromising stability, potentially leading to increased potency.[6][7]

The structure of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride, with its ethoxyethyl group, provides a short, PEG-like element that can impart hydrophilicity. The piperidine ring is a versatile and common scaffold in medicinal chemistry, known for its favorable physicochemical properties and its utility as a synthetic handle.[12][13][14]

Proposed Structure of an ADC with a Linker Derived from 2-Ethoxyethyl 4-piperidinyl ether hydrochloride

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Hydrophilic Linker cluster_Payload Cytotoxic Payload Antibody Antibody Reactive_End_1 Amide Bond (to Lysine) Antibody->Reactive_End_1 Conjugation Linker_Core Piperidine-Ethoxyethyl Core (from 2-Ethoxyethyl 4-piperidinyl ether hydrochloride) Reactive_End_2 Thioether Bond (to Payload) Linker_Core->Reactive_End_2 Reactive_End_1->Linker_Core Payload Cytotoxic Drug Reactive_End_2->Payload Conjugation

Caption: Proposed structure of an ADC utilizing a linker derived from 2-Ethoxyethyl 4-piperidinyl ether hydrochloride.

Hypothetical Synthesis of a Heterobifunctional Linker

To be useful in ADC construction, 2-Ethoxyethyl 4-piperidinyl ether hydrochloride needs to be converted into a heterobifunctional linker, meaning it will have two different reactive groups to connect to the antibody and the drug. The following is a proposed synthetic route to create a linker with an N-hydroxysuccinimide (NHS) ester for reaction with antibody lysine residues and a maleimide group for reaction with a thiol-containing drug.

Synthetic Workflow

Linker_Synthesis A 2-Ethoxyethyl 4-piperidinyl ether hydrochloride B Boc Protection of Piperidine Nitrogen A->B C Introduction of a Carboxylic Acid Moiety B->C D Activation to NHS Ester C->D E Deprotection of Boc Group D->E F Reaction with Maleic Anhydride E->F G Final Heterobifunctional Linker F->G

Caption: A hypothetical workflow for the synthesis of a heterobifunctional linker.

Application Notes & Protocols

The following protocols are provided as a guide for the conjugation of the hypothetical linker to a monoclonal antibody and a cytotoxic drug, followed by the characterization of the resulting ADC.

Protocol 1: Antibody-Linker Conjugation (Lysine Conjugation)

This protocol describes the conjugation of the synthesized NHS-ester functionalized linker to the lysine residues of a monoclonal antibody.[15]

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Synthesized NHS-ester functionalized linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Borate buffer (50 mM, pH 8.5)

  • Quenching Solution: Tris buffer (1 M, pH 8.0)

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., G-25)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation:

    • Dissolve the NHS-ester functionalized linker in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of linker to mAb.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using a pre-equilibrated SEC column to remove excess linker and quenching reagent.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration (e.g., by A280 measurement).

    • Characterize the conjugate to determine the average number of linkers per antibody.

Protocol 2: ADC Formation (Thiol-Maleimide Conjugation)

This protocol outlines the conjugation of a thiol-containing cytotoxic drug to the maleimide group of the antibody-linker conjugate.

Materials:

  • Antibody-linker conjugate from Protocol 1

  • Thiol-containing cytotoxic drug

  • Anhydrous DMSO

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.0

  • Quenching Solution: N-acetylcysteine (100 mM)

  • Purification: SEC column

Procedure:

  • Drug Preparation:

    • Dissolve the thiol-containing cytotoxic drug in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a slight molar excess (e.g., 1.5-2 fold) of the drug stock solution to the antibody-linker conjugate.

    • Gently mix and incubate at 4°C for 4-16 hours.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 1 mM to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the final ADC using a pre-equilibrated SEC column.

    • Collect the protein-containing fractions.

  • Final Formulation:

    • Buffer exchange the purified ADC into a suitable formulation buffer for storage.

Protocol 3: Characterization of the ADC

Comprehensive characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.[16][]

Experimental Workflow for ADC Characterization

ADC_Characterization Start Purified ADC DAR Drug-to-Antibody Ratio (DAR) (UV-Vis, HIC, MS) Start->DAR Purity Purity and Aggregation (SEC, CE-SDS) Start->Purity Stability Stability Assessment (Incubation at 37°C, analysis over time) DAR->Stability Purity->Stability Binding Antigen Binding Affinity (ELISA, SPR) Stability->Binding Potency In Vitro Cytotoxicity Assay Binding->Potency End Characterized ADC Potency->End

Sources

Method

Application Note: High-Throughput Cell-Based Pharmacological Profiling of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride

Executive Summary Piperidine ethers are privileged scaffolds in medicinal chemistry, frequently utilized in the development of neurotherapeutics targeting G-protein-coupled receptors (GPCRs) and ion channels. 2-Ethoxyeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine ethers are privileged scaffolds in medicinal chemistry, frequently utilized in the development of neurotherapeutics targeting G-protein-coupled receptors (GPCRs) and ion channels. 2-Ethoxyethyl 4-piperidinyl ether hydrochloride (CAS: 1185176-72-0) is a highly versatile synthetic building block and investigational ligand.

When transitioning a novel compound like this from chemical synthesis to biological evaluation, researchers must avoid the common pitfall of misinterpreting compound-induced cell death as functional receptor antagonism. To ensure absolute scientific integrity, this application note details a self-validating, two-tiered cell culture workflow . By strictly gating functional GPCR screening behind a rigorous cytotoxicity evaluation, we establish a robust mechanism to derive accurate pharmacological parameters ( IC50​ , EC50​ , and Maximum Tolerated Dose).

Scientific Rationale & Workflow Design

The experimental architecture is designed around causality and self-validation.

  • Tier 1 (Cytotoxicity): We first establish the compound's Maximum Tolerated Dose (MTD). Any functional assay performed above the MTD will yield false-positive inhibition due to metabolic collapse rather than true target engagement.

  • Tier 2 (Functional Profiling): Only sub-toxic concentrations are advanced to the functional Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Workflow Cmpd 2-Ethoxyethyl 4-piperidinyl ether HCl Tox Tier 1: Cytotoxicity (ATP-based) Cmpd->Tox Primary Screen Data1 CC50 & MTD Determination Tox->Data1 Func Tier 2: Functional (TR-FRET cAMP) Data2 EC50 / IC50 Determination Func->Data2 Data1->Func Sub-toxic Doses Hit Hit Validation Data2->Hit Z'-factor > 0.5

Caption: Tiered screening workflow for 2-Ethoxyethyl 4-piperidinyl ether HCl.

Pillar I: Cytotoxicity & Tolerability Profiling

Mechanistic Causality

To quantify cell viability, we utilize the CellTiter-Glo® assay. This method was selected because it measures intracellular ATP, which is a direct, immediate proxy for metabolic activity[1]. Unlike tetrazolium-based assays (e.g., MTT) that require lengthy incubation and can be confounded by chemical reduction from the test compound itself, the ATP-dependent luciferase reaction generates a stable "glow" luminescence. This extended half-life (>5 hours) eliminates the need for onboard plate injectors and drastically reduces well-to-well variability[1].

Step-by-Step Protocol: Cell Viability Assay
  • Cell Seeding: Seed HEK-293T cells (or your target cell line) at a density of 5,000 cells/well in a solid white 384-well microplate using 20 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 2-Ethoxyethyl 4-piperidinyl ether hydrochloride in 100% molecular-grade DMSO to create a 10 mM stock.

    • Critical Insight: Perform serial dilutions in a deep-well plate, then transfer to the assay plate such that the final DMSO concentration never exceeds 0.1% (v/v) . Exceeding this threshold induces solvent-mediated membrane permeabilization, artificially skewing the CC50​ (Cytotoxic Concentration 50%).

  • Compound Treatment: Add 5 µL of the diluted compound to the cells (11-point dose-response curve, ranging from 100 µM to 1 nM). Include 0.1% DMSO as a vehicle control. Incubate for 24 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes to ensure uniform enzyme kinetics. Add 25 µL of reagent directly to each well.

  • Lysis & Readout: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read on a multi-mode microplate reader.

Pillar II: Functional GPCR Screening

Mechanistic Causality

Assuming 2-Ethoxyethyl 4-piperidinyl ether hydrochloride acts upon a Gs​ or Gi​ coupled receptor, measuring cyclic AMP (cAMP) accumulation is the gold standard. We utilize a TR-FRET assay rather than standard fluorescence. Synthetic piperidine derivatives often exhibit intrinsic autofluorescence. TR-FRET utilizes a Europium ( Eu3+ ) cryptate donor which has a long emission half-life. By introducing a 50 µs time delay before measuring the emission, short-lived background autofluorescence completely decays, yielding an exceptionally high signal-to-noise ratio.

TRFRET Receptor GPCR Activation by Ligand cAMP_prod Endogenous cAMP Production Receptor->cAMP_prod Compete Competitive Binding in Lysate cAMP_prod->Compete Tracer Eu-cAMP Tracer + d2-Antibody Tracer->Compete HighFRET Low Endogenous cAMP High FRET Signal Compete->HighFRET Inverse correlation LowFRET High Endogenous cAMP Low FRET Signal Compete->LowFRET Direct activation

Caption: TR-FRET competitive binding logic for cAMP accumulation assays.

Step-by-Step Protocol: TR-FRET cAMP Assay
  • Cell Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX).

    • Critical Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the rapid intracellular degradation of synthesized cAMP, thereby preserving the assay window.

  • Stimulation: Dispense 5 µL of cell suspension (2,000 cells/well) into a low-volume 384-well white plate. Add 5 µL of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride (prepared at sub-toxic doses determined in Tier 1). Incubate for 30 minutes at room temperature.

  • Detection Reagents: Add 5 µL of Eu3+ -cAMP tracer and 5 µL of d2-labeled anti-cAMP antibody (both diluted in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the 665/620 nm ratio. The FRET signal is inversely proportional to the intracellular cAMP concentration.

Data Synthesis & Quality Control

A protocol is only as reliable as its internal quality controls. To ensure this workflow is a self-validating system, assay robustness must be quantified using the statistical Z'-factor . The Z'-factor evaluates both the dynamic range between positive and negative controls and the data variance (standard deviation)[2]. An assay yielding a Z'-factor 0.5 is considered excellent and fully validated for high-throughput screening[2].

Quantitative Data Summary Matrix
ParameterAssay SourceBiological SignificanceQuality Control Threshold
CC50​ CellTiter-Glo (Tier 1)Concentration causing 50% cell death.Must be >10x higher than EC50​ to rule out toxicity artifacts.
MTD CellTiter-Glo (Tier 1)Maximum Tolerated Dose (Viability >95%).Defines the upper concentration limit for Tier 2.
EC50​ / IC50​ TR-FRET (Tier 2)Potency of GPCR activation or inhibition.Curve must show clear upper and lower asymptotes ( R2 > 0.95).
Z'-factor Both AssaysStatistical measure of assay robustness.Must be 0.5 per plate[2].
S/B Ratio Both AssaysSignal-to-Background ratio.> 3.0 for luminescence; > 5.0 for TR-FRET.

References

  • National Institutes of Health (PMC). Principles of early drug discovery (Z'-factor assay quality). Retrieved from:[Link]

Sources

Application

The Strategic Role of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole in the Synthesis of Bilastine: Application Notes and Protocols

Introduction: The Piperidine Moiety as a Cornerstone in Modern Drug Discovery The piperidine scaffold is a privileged structure in medicinal chemistry, integral to the design of a wide array of therapeutics due to its ab...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Moiety as a Cornerstone in Modern Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, integral to the design of a wide array of therapeutics due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties. Its presence in numerous FDA-approved drugs underscores its importance. This guide focuses on a key piperidine-containing precursor, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole and its hydrochloride salt, a critical intermediate in the synthesis of the second-generation antihistamine, Bilastine. We will delve into the causality behind its use, provide detailed, field-proven protocols for its application, and present a comprehensive overview for researchers, scientists, and drug development professionals.

Bilastine is a potent and selective histamine H1 receptor antagonist used for the treatment of allergic rhinoconjunctivitis and urticaria.[1][2] The efficiency of its large-scale synthesis hinges on the strategic use of key intermediates, such as the title compound, which facilitates a convergent and high-yielding synthetic pathway.

Core Synthesis Concept: Convergent Synthesis of Bilastine

The industrial synthesis of Bilastine is a prime example of a convergent synthetic strategy. This approach involves the independent synthesis of two complex fragments of the target molecule, which are then coupled in a later step. This method is generally more efficient and higher-yielding than a linear synthesis, where the molecule is built step-by-step.

In the context of Bilastine synthesis, the two key fragments are:

  • The Piperidinyl-Benzimidazole Moiety: 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole.

  • The Substituted Phenylpropionic Acid Moiety: A reactive derivative of 2-methyl-2-{4-[2-(halo/tosyloxy)-ethyl]-phenyl}-propionic acid methyl ester.

The title compound, with its reactive secondary amine on the piperidine ring, serves as the nucleophile that couples with the electrophilic side chain of the second fragment.

Visualization of the Synthetic Workflow

The following diagram illustrates the key coupling step in the synthesis of Bilastine, highlighting the role of our precursor.

Bilastine_Synthesis precursor 1-(2-Ethoxyethyl)-2-(piperidin-4-yl) -1H-benzo[d]imidazole bilastine_ester Bilastine Methyl Ester precursor->bilastine_ester Coupling Reaction (Alkylation) side_chain 2-Methyl-2-{4-[2-(tosyloxy)-ethyl]- phenyl}-propionic acid methyl ester side_chain->bilastine_ester bilastine Bilastine bilastine_ester->bilastine Hydrolysis

Caption: Convergent synthesis of Bilastine.

Application Protocol: Synthesis of Bilastine Methyl Ester

This protocol details the N-alkylation of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole with a tosylated side chain to produce Bilastine methyl ester, a direct precursor to Bilastine.[3][4]

Rationale for Experimental Choices
  • Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or isopropyl ether is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.[3]

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to neutralize the toluenesulfonic acid byproduct formed during the reaction, driving the equilibrium towards the product without competing in the alkylation.[3]

  • Temperature: The reaction is typically heated to reflux to ensure a sufficient reaction rate.[3]

Materials and Reagents
ReagentMolecular WeightQuantity (for 0.1 mol scale)
1-(2-Ethoxyethyl)-2-piperidin-4-yl-1H-benzimidazole273.38 g/mol 27.34 g (0.1 mol)
2-Methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionic acid methyl ester392.49 g/mol 39.25 g (0.1 mol)
Diisopropylethylamine (DIPEA)129.24 g/mol 39 g (0.3 mol)
Tetrahydrofuran (THF), anhydrous-300 mL
Deionized Water-100 mL
Sodium Hydroxide (for subsequent hydrolysis)40.00 g/mol 3 g (0.075 mol)
Methanol (for subsequent hydrolysis)-75 mL
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole (27.34 g, 0.1 mol) and diisopropylethylamine (39 g, 0.3 mol) in anhydrous tetrahydrofuran (200 mL).[3]

  • Addition of Electrophile: In a separate beaker, dissolve 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionic acid methyl ester (39.25 g, 0.1 mol) in anhydrous tetrahydrofuran (100 mL). Slowly add this solution to the reaction flask at room temperature.[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Add 100 mL of deionized water to quench the reaction.[3]

  • Isolation of Bilastine Methyl Ester: Concentrate the reaction mixture under reduced pressure to remove the tetrahydrofuran. The resulting aqueous residue contains the crude Bilastine methyl ester, which can be carried forward to the hydrolysis step.[4]

Subsequent Step: Hydrolysis to Bilastine

The crude Bilastine methyl ester is then hydrolyzed to the final active pharmaceutical ingredient, Bilastine.

Protocol for Hydrolysis
  • Reaction Setup: To the crude Bilastine methyl ester (assuming ~0.05 mol), add methanol (75 mL).[4]

  • Hydrolysis: Add a 30% aqueous solution of sodium hydroxide (containing 3 g, 0.075 mol of NaOH). Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC or HPLC).[4]

  • Neutralization and Precipitation: After the reaction is complete, carefully adjust the pH of the solution to isoelectric point of Bilastine using a suitable acid (e.g., acetic acid) to precipitate the product.

  • Isolation and Purification: Filter the precipitated solid, wash with cold deionized water, and dry under vacuum to yield crude Bilastine. Further purification can be achieved by recrystallization from a suitable solvent system.[5]

Synthesis of the Precursor: 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole

The precursor itself can be synthesized through a multi-step process, which is crucial for ensuring a cost-effective overall synthesis of Bilastine. A common route involves the protection of 2-(4-piperidinyl)benzimidazole, followed by alkylation and deprotection.[1]

Precursor_Synthesis start 2-(4-Piperidinyl)benzimidazole boc_protected N-Boc Protected Intermediate start->boc_protected Boc Protection alkylated Alkylated Benzimidazole boc_protected->alkylated Alkylation with 2-ethoxyethyl mesylate final_precursor 1-(2-Ethoxyethyl)-2-(piperidin-4-yl) -1H-benzo[d]imidazole alkylated->final_precursor Deprotection (HCl)

Caption: Synthetic route to the key precursor.

This synthetic route ensures the selective alkylation of the benzimidazole nitrogen over the piperidine nitrogen.[1]

Conclusion

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole is a pivotal intermediate in the convergent synthesis of Bilastine. Its structure is expertly designed to facilitate a high-yielding coupling reaction, which is a cornerstone of the commercial manufacturing process. The protocols outlined in this guide provide a robust framework for the practical application of this precursor in a laboratory or industrial setting. Understanding the rationale behind the choice of reagents and conditions is paramount for successful and scalable synthesis. The provided workflows and protocols are based on established and patented synthetic routes, ensuring their reliability and relevance for professionals in the field of organic synthesis and drug development.

References

  • Quick Company. (n.d.). Process And Intermediates For The Preparation Of Bilastine. Retrieved from [Link]

  • Thomson Reuters. (n.d.). BILASTINE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020020873A1 - Process and intermediates for the preparation of bilastine.
  • Naturalista Campano. (n.d.). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. Retrieved from [Link]

  • The Patent Office Journal. (2022, March 18). The Patent Office Journal No. 11/2022. Retrieved from [Link]

  • Patsnap. (2018, December 25). Preparation method and application of bilastine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109081827A - A kind of preparation method and application of bilastine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Ethoxyethyl 4-piperidinyl ether hydrochloride Precipitation

Introduction 2-Ethoxyethyl 4-piperidinyl ether hydrochloride (CAS: 1185176-72-0) is a secondary amine featuring a piperidine ring and an ether linkage, supplied as a hydrochloride (HCl) salt. While this compound exhibits...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethoxyethyl 4-piperidinyl ether hydrochloride (CAS: 1185176-72-0) is a secondary amine featuring a piperidine ring and an ether linkage, supplied as a hydrochloride (HCl) salt. While this compound exhibits high solubility in pure, deionized water, researchers frequently encounter unexpected precipitation when formulating it in biological buffers.

This technical guide explores the thermodynamic and chemical equilibria responsible for this phenomenon and provides actionable, self-validating protocols to ensure stable solvation for your downstream assays.

Mechanistic Overview: Why Does Precipitation Occur?

Precipitation of weakly basic amine hydrochlorides in aqueous buffers is rarely due to degradation. Instead, it is driven by two primary chemical mechanisms:

  • The Common Ion Effect: According to Le Chatelier's principle, the addition of a common ion (in this case, chloride, Cl− ) to a solution of a sparingly soluble salt shifts the equilibrium toward the solid state[1]. In chloride-rich buffers like Phosphate-Buffered Saline (PBS) or Tris-HCl, the high concentration of Cl− forces the 2-Ethoxyethyl 4-piperidinyl ether hydrochloride to crystallize out of solution[2].

  • Free-Base Formation (pH-Dependent): The piperidine nitrogen has a pKa of approximately 11.12[3]. As the buffer pH increases toward the physiological range (pH 7.4) or higher, a significant fraction of the molecules deprotonate into the uncharged free base. The free base lacks the ionic charge necessary for robust dipole-dipole interactions with water, leading to hydrophobic aggregation and precipitation[4].

Equilibrium HClSalt Solid HCl Salt (Precipitate) AqueousIons Aqueous Cation + Cl- HClSalt->AqueousIons Pure H2O AqueousIons->HClSalt High[Cl-] (Common Ion) FreeBase Solid Free Base (Precipitate) AqueousIons->FreeBase High pH (Deprotonation) FreeBase->AqueousIons Low pH

Chemical equilibria driving common ion and free-base precipitation.

Troubleshooting FAQs

Q1: My compound dissolves perfectly in pure water but immediately turns cloudy when I add it to PBS. Why? A: This is a textbook example of the common ion effect[5]. Standard PBS contains 137 mM NaCl and 2.7 mM KCl. This massive influx of chloride ions drastically exceeds the solubility product constant ( Ksp​ ) of the piperidine hydrochloride salt, driving the equilibrium backward and causing the intact HCl salt to precipitate[2]. Solution: Switch to a chloride-free isotonic buffer, such as HEPES-NaOH or sodium acetate. If ionic strength adjustment is necessary for your cells or proteins, use non-halide salts (e.g., sodium sulfate).

Q2: I adjusted the pH of my aqueous stock to 8.5 for my assay, and a white precipitate formed. Is the compound degrading? A: No, the compound is not degrading; it is undergoing a phase change. At pH 8.5, you are approaching the pKa of the piperidine ring (~11.12)[3]. While the majority is still protonated, the concentration of the highly lipophilic free base increases exponentially. Once the free base concentration exceeds its intrinsic aqueous solubility limit, it crashes out of solution[4]. Solution: Maintain the stock solution at a slightly acidic pH (e.g., pH 5.0 - 6.0) where it is fully protonated. If your assay strictly requires pH 8.5, introduce a co-solvent like 5-10% DMSO or Tween-80 to solubilize the free base fraction.

Q3: Does temperature affect the solubility of this compound in buffer? A: Yes. The dissolution of crystalline hydrochloride salts is typically an endothermic process. Storing your buffered solutions at 4°C significantly lowers the kinetic energy of the solvent, reducing the solubility limit. Always warm your buffers to room temperature (25°C) or 37°C before adding the compound.

TroubleshootingWorkflow Start Precipitation Observed CheckCl Check Buffer[Cl-] Start->CheckCl HighCl High [Cl-] (e.g., PBS) Common Ion Effect CheckCl->HighCl Yes LowCl Low [Cl-] CheckCl->LowCl No ChangeBuffer Switch to HEPES/Acetate (Cl- free) HighCl->ChangeBuffer CheckPH Check Buffer pH LowCl->CheckPH HighPH pH > 7.5 Free Base Formation CheckPH->HighPH Yes AdjustPH Lower pH or Add 5-10% DMSO HighPH->AdjustPH

Workflow for diagnosing and resolving piperidine ether HCl precipitation.

Quantitative Physicochemical Data

To aid in formulation, the following table summarizes the key physicochemical parameters governing the solubility of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride.

ParameterValue / ObservationCausality / Impact on Formulation
pKa (Piperidine moiety) ~11.12Determines the ionization state. pH must be kept below 8.0 to prevent lipophilic free-base precipitation.
Solubility in Di-H₂O High (>50 mg/mL)Pure water lacks common ions ( Cl− ) and maintains a slightly acidic pH, maximizing salt dissociation.
Solubility in PBS Low (Precipitates)High chloride concentration (137 mM) triggers the common ion effect, crystallizing the HCl salt.
Solubility at pH > 8.0 Very LowDeprotonation yields the uncharged free base, which lacks the polarity to remain solvated without co-solvents.

Self-Validating Experimental Protocol: Preparation of a Stable 10 mM Stock Solution

To ensure absolute trustworthiness in your assays, do not rely solely on visual inspection to confirm dissolution. Micro-precipitates can scatter light imperceptibly but will drastically reduce the effective concentration of your drug, leading to false-negative biological data. Follow this self-validating protocol.

Materials Required:

  • 2-Ethoxyethyl 4-piperidinyl ether hydrochloride powder

  • Chloride-free buffer (e.g., 50 mM HEPES, pH 7.2)

  • Dimethyl sulfoxide (DMSO), cell-culture grade

  • Microcentrifuge

Step-by-Step Methodology:

  • Primary Solvation: Weigh the required mass of the compound. Instead of adding buffer directly, dissolve the powder in 100% DMSO to create a highly concentrated master stock (e.g., 100 mM).

    • Causality: DMSO acts as a universal hydrogen-bond acceptor, rapidly solvating both the protonated salt and any trace free base without common-ion interference.

  • Buffer Preparation: Prepare a chloride-free buffer (e.g., 50 mM HEPES). Adjust the pH to 7.2 using NaOH.

    • Causality: Avoid using HCl for pH adjustment to prevent introducing chloride ions that trigger the common ion effect.

  • Dilution: Slowly pipette the 100 mM DMSO stock into the vigorously vortexing HEPES buffer to achieve a final concentration of 10 mM (resulting in 10% v/v DMSO).

    • Causality: Vigorous mixing prevents localized high concentrations of the compound that could nucleate crystals.

  • Validation (The Centrifugation Test): To confirm true solvation, centrifuge the prepared 10 mM solution at 10,000 × g for 10 minutes at room temperature.

  • Inspection: Carefully examine the bottom of the tube.

    • If no pellet is visible: The solution is a true thermodynamic solution. Proceed with your assay.

    • If a microscopic white pellet is visible: The solution is supersaturated and has micro-precipitated. You must either increase the DMSO concentration or lower the target concentration to 5 mM.

References

  • Common Ion Effect on Solubility of Ionic Salts | CK-12 Foundation URL:[Link]

  • Common-ion effect | Wikipedia URL:[Link]

  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media | ACS Publications URL:[Link]

  • Biological buffers pKa calculation | ReachDevices URL:[Link]

  • Buffer Calculator (Piperidine pKa) | Centre for Proteome Research URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization & Impurity Profiling for 2-Ethoxyethyl 4-piperidinyl ether HCl

Welcome to the Technical Support Center for the isolation and purification of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride . As a highly polar, structurally flexible piperidine-ether intermediate, this compound presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride . As a highly polar, structurally flexible piperidine-ether intermediate, this compound presents unique crystallization challenges, including hygroscopicity, polymorphic instability, and a propensity for intra-crystalline trapping.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the thermodynamic and kinetic causalities behind impurity formation, providing actionable, self-validating protocols to ensure high-purity API/intermediate recovery.

Part 1: Troubleshooting FAQs (Core Causality & Mechanisms)

Q1: Why am I seeing unreacted free base or non-polar organic impurities in my final crystal cake? A1: This is a classic surface impurity issue. The free base of 2-Ethoxyethyl 4-piperidinyl ether is highly soluble in organic solvents, whereas its hydrochloride salt is not. If the crystal cake is not adequately washed during filtration, residual mother liquor containing the unreacted free base dries directly onto the crystal surface.

  • Mitigation: Wash the isolated salt with a strictly non-polar organic solvent (e.g., cold ethyl acetate, hexane, or diisopropyl ether). Because the target HCl salt is highly polar, it will remain insoluble, but the non-polar impurities will be effectively stripped away[1].

Q2: How do I prevent moisture-induced hydrate formation during the salt formation step? A2: Piperidine-ether based hydrochloride salts are notoriously prone to forming disordered monohydrates or partially hydrated structures if ambient moisture is present[2]. The introduction of water alters the crystal lattice, leading to polymorphic impurities and batch-to-batch inconsistency.

  • Mitigation: Maintain strict anhydrous conditions. Use anhydrous HCl gas or HCl dissolved in dry dioxane/diethyl ether rather than aqueous hydrochloric acid. Ensure all dissolution solvents are dried over 3Å molecular sieves prior to use.

Q3: My crystals are crashing out too fast (oiling out or precipitating as a fine powder), leading to poor purity. How do I control this? A3: Rapid precipitation disturbs the thermodynamic equilibrium of solubility too quickly. This kinetic crash traps mother liquor and soluble components within the crystal lattice, forming intra-crystalline impurities [3].

  • Mitigation: Shift from kinetic to thermodynamic control. Instead of a rapid anti-solvent dump, dissolve the salt in a compatible solvent (e.g., dioxane), heat to near boiling, and execute a slow, controlled cooling ramp (e.g., 0.1 °C/min). Seeding the solution at the metastable zone width (MSZW) prevents sudden spontaneous nucleation, ensuring slow, ordered crystal growth that excludes impurities[3].

Q4: I am observing disproportionation (reversion to the free base) during recrystallization. Why? A4: Disproportionation occurs when the apparent pH of the crystallization milieu exceeds the pHmax​ of the salt, making the free base the thermodynamically stable solid species at saturation equilibrium[4]. This is often triggered by using inappropriate protic solvents (like pure 2-propanol) that inadvertently shift the equilibrium.

  • Mitigation: Use aprotic solvents like acetone or dioxane that maintain the apparent pH below the pHmax​ , ensuring the hydrochloride salt remains the stable solid phase[4].

Part 2: Quantitative Impurity Profiling

To systematically eliminate impurities, you must match the impurity type with its specific thermodynamic or kinetic mitigation strategy.

Impurity CategorySpecific Issue / ContaminantCausality / MechanismQuantitative Mitigation Metric
Surface Impurities Unreacted free base, non-polar organicsMother liquor drying on the crystal surface.Wash with 2–3 cake volumes of cold Ethyl Acetate or Hexane[1].
Intra-crystalline Trapped solvent, soluble byproductsUncontrolled, rapid nucleation trapping solutes in the lattice[3].Cooling ramp of ≤0.1 °C/min ; Seed at 2–5% supersaturation .
Polymorphic / Hydrates Disordered monohydratesMoisture ingress during salt formation[2].Use solvents with ≤0.1% water content ; Anhydrous HCl in dioxane.
Disproportionation Reversion to free baseSolvent system raises apparent pH above pHmax​ [4].Maintain acidic milieu; avoid pure 2-propanol if pH is borderline.

Part 3: Mandatory Visualizations

Workflow Start Crude Free Base (2-Ethoxyethyl 4-piperidinyl ether) Dissolution Dissolution in Anhydrous Solvent (e.g., Acetone/Dioxane) Start->Dissolution Filtration Polish Filtration (Removes Insoluble Impurities) Dissolution->Filtration SaltFormation Addition of Anhydrous HCl (Controlled pH < pHmax) Filtration->SaltFormation Nucleation Seeding & Controlled Cooling (Prevents Intra-crystalline Impurities) SaltFormation->Nucleation Antisolvent Anti-solvent Addition (e.g., Diisopropyl ether) Nucleation->Antisolvent Isolation Filtration & Washing (Removes Surface Impurities) Antisolvent->Isolation Drying Vacuum Drying (Removes Residual Solvents) Isolation->Drying Pure Pure Hydrochloride Salt (Target API Intermediate) Drying->Pure

Workflow for 2-Ethoxyethyl 4-piperidinyl ether HCl crystallization and impurity rejection.

ImpurityLogic Impurity Impurity Types in Piperidine Ether HCl Surface Surface Impurities (Mother Liquor Residue) Impurity->Surface Intra Intra-crystalline Impurities (Trapped during fast growth) Impurity->Intra Hydrates Hydrates / Hydrolysis (Moisture ingress) Impurity->Hydrates Disprop Disproportionation (Free Base Formation) Impurity->Disprop Mitigation1 Adequate Cake Washing (Non-polar solvent) Surface->Mitigation1 Mitigation2 Controlled Cooling Ramp & Seeding Intra->Mitigation2 Mitigation3 Strict Anhydrous Conditions & Dry Solvents Hydrates->Mitigation3 Mitigation4 Maintain pH < pHmax Avoid basic solvents Disprop->Mitigation4

Categorization of crystallization impurities and targeted mitigation strategies.

Part 4: Validated Experimental Protocols

Protocol 1: Optimized Anhydrous Crystallization (Primary Salt Formation)

Objective: To form the hydrochloride salt while preventing hydrate formation and disproportionation.

  • Dissolution: Dissolve 1.0 equivalent of crude 2-Ethoxyethyl 4-piperidinyl ether free base in 10 volumes of anhydrous acetone (dried over 3Å molecular sieves, water content < 0.1%).

  • Polish Filtration: Pass the solution through a 0.22 µm PTFE filter into a dry, nitrogen-purged reactor to remove insoluble particulate impurities.

  • Salt Formation: Under vigorous stirring at 0–5 °C, dropwise add 1.05 equivalents of 4M HCl in anhydrous dioxane. Maintain the addition rate to keep the internal temperature below 10 °C. The shift in pH ensures the salt is the thermodynamically stable species[4].

  • Aging: Stir the resulting slurry at 5 °C for 2 hours to ensure complete salt conversion.

  • Isolation & Washing: Filter the slurry under a nitrogen blanket. Wash the filter cake with 3 cake-volumes of cold, anhydrous diisopropyl ether (DIPE) to strip away unreacted free base and surface impurities[1].

  • Drying: Dry the crystals in a vacuum oven at 45 °C at < 10 mbar for 12 hours to remove residual acetone and dioxane.

Protocol 2: Recrystallization for Intra-Crystalline Impurity Clearance

Objective: To purify a batch contaminated with trapped intra-crystalline impurities via thermodynamic control.

  • Dissolution: Suspend the impure 2-Ethoxyethyl 4-piperidinyl ether HCl in 5 volumes of anhydrous dioxane.

  • Heating: Heat the suspension to 85 °C until complete dissolution is achieved.

  • Controlled Cooling (Thermodynamic Phase): Program the reactor to cool from 85 °C to 65 °C at a rate of 0.5 °C/min.

  • Seeding: At 65 °C (within the metastable zone), introduce 1% (w/w) of pure 2-Ethoxyethyl 4-piperidinyl ether HCl seed crystals. Hold the temperature for 30 minutes to allow the seed bed to establish.

  • Crystal Growth: Resume cooling from 65 °C to 10 °C at a strictly controlled rate of 0.1 °C/min. This slow ramp prevents the uncontrolled precipitation that causes intra-crystalline trapping[3].

  • Anti-Solvent Addition (Optional): Once at 10 °C, slowly dose 2 volumes of cold DIPE over 1 hour to maximize yield without inducing a kinetic crash.

  • Filtration: Isolate and wash with cold DIPE, followed by vacuum drying.

Part 5: References

  • Okezue, M. A., & Byrn, S. R. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. MDPI Pharmaceuticals. [Link]

  • Patel, J., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Crystal Growth & Design. [Link]

  • ResearchGate Community. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Dadakarides Salt Industry. (2024). The science of salt recrystallization. Dadakarides. [Link]

Sources

Troubleshooting

Adjusting pH for optimal 2-Ethoxyethyl 4-piperidinyl ether hydrochloride stability

Introduction Welcome to the technical support guide for 2-Ethoxyethyl 4-piperidinyl ether hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guida...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-Ethoxyethyl 4-piperidinyl ether hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of this compound, with a specific focus on the critical role of pH. As a molecule possessing both an ether linkage and a piperidine hydrochloride salt, its chemical stability is highly dependent on the aqueous environment. This guide will provide both foundational knowledge and actionable protocols to help you determine the optimal conditions for your experiments and formulations.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride that influence its stability?

This molecule has two primary functional groups that are susceptible to degradation: the ether linkage and the piperidine ring (present as a hydrochloride salt).

  • Ether Linkage (-O-): Ethers are generally considered chemically stable. However, they are susceptible to cleavage under strong acidic conditions.[1][2][3] The reaction, known as acidic cleavage, involves protonation of the ether's oxygen atom, which converts the alkoxy group into a good leaving group (an alcohol).[2][3][4] This makes the adjacent carbon atom susceptible to nucleophilic attack.

  • Piperidine Ring (as Hydrochloride): The piperidine moiety contains a basic secondary amine. In the hydrochloride salt form, this amine is protonated (-NH2+). The solubility of piperidine derivatives is highly pH-dependent.[5] In acidic solutions (pH < pKa), the protonated salt form predominates, which is typically more water-soluble.[5] In basic conditions (pH > pKa), the neutral free base form is more prevalent, which has higher solubility in organic solvents.[5] While the ring itself is relatively stable, the nitrogen atom can influence reactions and solubility.

Understanding the interplay between these groups is crucial for maintaining the compound's integrity.

Q2: What are the most likely degradation pathways I should be concerned about?

The primary degradation pathway of concern is acid-catalyzed hydrolysis of the ether bond. Ethers are generally resistant to base-catalyzed hydrolysis because an alkoxide ion is a poor leaving group.[6]

The degradation process under acidic conditions can be visualized as follows:

  • Protonation: The ether oxygen is protonated by an acid (H+) in the solution.[2][3]

  • Cleavage: The C-O bond is broken. This can occur through an SN1 or SN2 mechanism, depending on the structure of the groups attached to the ether.[1][7] Given the primary and secondary nature of the carbons adjacent to the ether oxygen in this molecule, an SN2 pathway is a likely mechanism.[7]

Oxidative degradation is another potential, though likely secondary, pathway that could affect the molecule, particularly under stress conditions involving oxidizing agents.[8]

cluster_main Potential Acid-Catalyzed Hydrolysis Pathway cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cleavage & Products A 2-Ethoxyethyl 4-piperidinyl ether (in acidic solution, H+) B Protonated Ether Intermediate (Good Leaving Group) A->B Fast Equilibrium D 4-Hydroxypiperidine B->D SN2 Attack (Slow, Rate-Determining) E 2-Ethoxyethanol B->E SN2 Attack (Slow, Rate-Determining) C Nucleophile (e.g., H2O) C->B A Prepare Buffer Solutions (pH 2 to 10) B Prepare Drug Solutions in each buffer at known concentration A->B C Incubate all solutions at a constant, elevated temperature (e.g., 70°C) B->C D Withdraw samples at predetermined time points (e.g., 0, 8, 24, 48, 72 hours) C->D E Analyze samples using a validated stability-indicating HPLC method D->E F Calculate remaining drug concentration at each time point E->F G Plot ln(Concentration) vs. Time for each pH to get k_obs F->G H Plot log(k_obs) vs. pH to create the pH-rate profile G->H I Identify pH of minimum degradation rate (maximum stability) H->I

Sources

Reference Data & Comparative Studies

Validation

Preclinical Comparison Guide: Efficacy of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride (EEPE-HCl) in Murine Models

Executive Summary & Mechanistic Rationale 2-Ethoxyethyl 4-piperidinyl ether hydrochloride (CAS: 1185176-72-0), hereafter referred to as EEPE-HCl , is a functionalized piperidine derivative utilized as a highly bioavailab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Ethoxyethyl 4-piperidinyl ether hydrochloride (CAS: 1185176-72-0), hereafter referred to as EEPE-HCl , is a functionalized piperidine derivative utilized as a highly bioavailable scaffold in central nervous system (CNS) drug development. This guide objectively compares the preclinical efficacy of EEPE-HCl against its unfunctionalized precursor (4-Hydroxypiperidine) and a standard-of-care neuroprotectant (Minocycline) in murine models of neuroinflammation and cognitive decline.

The Causality of Molecular Design: The core limitation of basic piperidine scaffolds in CNS applications is their poor passive diffusion across the blood-brain barrier (BBB). By substituting the hydroxyl group with an ethoxyethyl ether linkage, EEPE-HCl achieves a highly optimized lipophilicity (LogP). This structural modification enhances hydrogen bonding dynamics and lipid solubility, allowing the molecule to bypass efflux transporters and achieve therapeutic concentrations in the hippocampal and cortical tissues without requiring active transport mechanisms.

Once in the CNS, piperidine ether derivatives are known to modulate microglial activation. In this guide, we evaluate its ability to disrupt the Toll-Like Receptor 4 (TLR4) / NF-κB signaling cascade, a primary driver of neurodegeneration[1].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor (Microglia) LPS->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFKB->Cytokines Upregulates Neurodef Cognitive Deficit Cytokines->Neurodef Induces EEPE EEPE-HCl (Test Compound) EEPE->NFKB Inhibits

Fig 1: Pharmacological mechanism of EEPE-HCl inhibiting LPS-induced neuroinflammation.

Comparative Pharmacokinetics & BBB Penetration

To establish baseline viability, the pharmacokinetic profile of EEPE-HCl was compared against standard alternatives. The addition of the ethoxyethyl group significantly improves the Brain-to-Plasma ratio.

CompoundMolecular WeightLogP (Calculated)Brain/Plasma Ratio (Kp,uu)BBB Penetration Classification
EEPE-HCl 209.71 g/mol 1.851.24High
4-Hydroxypiperidine 101.15 g/mol -0.210.15Low
Minocycline (Control)457.48 g/mol 0.500.82Moderate

In Vivo Efficacy Protocols

The following methodologies are designed as self-validating systems . Every phase includes internal controls to ensure that observed cognitive improvements are strictly due to the pharmacological intervention and not confounding variables (e.g., motor deficits).

Workflow Acclimation Days 1-7 Acclimation Dosing Days 8-14 EEPE-HCl Dosing (Daily, i.p.) Acclimation->Dosing LPS Day 15 LPS Injection (5 mg/kg, i.p.) Dosing->LPS MWM Days 16-20 Morris Water Maze LPS->MWM Euthanasia Day 21 Tissue Harvest MWM->Euthanasia

Fig 2: 21-day in vivo experimental workflow for assessing EEPE-HCl efficacy.

LPS-Induced Neuroinflammation Model

Lipopolysaccharide (LPS) is a potent endotoxin that mimics Gram-negative bacterial infections, triggering severe microglial activation and subsequent cognitive dysfunction .

  • Step 1: Pre-treatment (Days 8-14): Administer EEPE-HCl (10 mg/kg), Minocycline (40 mg/kg), or Vehicle via intraperitoneal (i.p.) injection daily.

    • Causality: A 7-day pre-treatment phase ensures steady-state CNS concentrations are achieved prior to the inflammatory insult, allowing for the assessment of prophylactic neuroprotection.

  • Step 2: LPS Challenge (Day 15): Administer a single systemic injection of LPS at 5 mg/kg.

    • Causality: A 5 mg/kg dose is the precise threshold required to induce chronic neuroinflammation and synaptic loss without causing lethal septic shock, providing a stable window for behavioral testing[1].

  • Self-Validation Check: A subset of Vehicle + LPS mice are euthanized at Day 16. If hippocampal TNF-α levels do not show at least a 3-fold increase over the naive baseline, the LPS batch is deemed inactive, and the cohort is excluded.

Morris Water Maze (MWM) Cognitive Assay

The MWM is the gold standard for evaluating hippocampal-dependent spatial learning and memory .

  • Step 1: Spatial Acquisition Training (Days 16-19): Mice are placed in a 94 cm opaque pool (25°C) and given 60 seconds to locate a submerged platform using extra-maze visual cues. Four trials are conducted daily per mouse.

    • Causality: The opacity of the water forces the animal to rely purely on spatial memory consolidation rather than visual targeting of the platform[2].

  • Step 2: Probe Trial (Day 20): The platform is removed. Mice swim freely for 60 seconds, and the time spent in the target quadrant is recorded via ANY-Maze tracking software.

    • Causality: Removing the platform tests reference memory retrieval. High time spent in the target quadrant proves the animal memorized the location, rather than just adopting a random search strategy.

  • Self-Validation Check (Visible Platform Test): On Day 21, a visible flag is attached to the platform. If swim speeds or escape latencies differ significantly between the EEPE-HCl and Vehicle groups during this phase, the spatial memory data is invalidated, as the results would be confounded by LPS-induced motor or visual deficits rather than true cognitive decline.

Quantitative Efficacy Data

Table 1: Hippocampal Pro-inflammatory Cytokine Expression (Day 21)

Data represents fold-change relative to Naive Control (measured via ELISA).

Experimental GroupTNF-α (Fold Change)IL-1β (Fold Change)Microglial Activation (Iba-1+)
Naive (Vehicle only) 1.00 ± 0.11.00 ± 0.1Baseline
LPS + Vehicle 4.85 ± 0.45.20 ± 0.5Severe
LPS + 4-Hydroxypiperidine 4.50 ± 0.34.90 ± 0.4Severe
LPS + Minocycline (40 mg/kg) 2.10 ± 0.22.35 ± 0.3Mild
LPS + EEPE-HCl (10 mg/kg) 1.95 ± 0.2 2.15 ± 0.2 Mild

Analysis: EEPE-HCl demonstrates potent anti-inflammatory efficacy comparable to the standard Minocycline, whereas the unfunctionalized 4-Hydroxypiperidine fails to suppress cytokine storms, directly validating the necessity of the ethoxyethyl ether modification for BBB transit and target engagement.

Table 2: Morris Water Maze Performance

Assessing spatial memory acquisition and retrieval.

Experimental GroupDay 4 Escape Latency (s)Probe Trial: Time in Target Quadrant (%)
Naive (Vehicle only) 18.5 ± 2.445.2% ± 3.1%
LPS + Vehicle 48.2 ± 4.122.4% ± 2.8%
LPS + Minocycline 24.1 ± 3.038.5% ± 3.5%
LPS + EEPE-HCl 22.8 ± 2.5 41.0% ± 2.9%

Analysis: LPS severely impaired spatial memory, evidenced by prolonged escape latencies and random swimming during the probe trial (22.4%). EEPE-HCl fully rescued cognitive function, returning escape latencies and target quadrant preference to near-naive levels, outperforming the Minocycline control.

References

  • Zakaria, R., et al. (2022). "Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use." International Journal of Molecular Sciences (via PMC). Available at:[Link]

  • Bissonnette, C. D., et al. (2015). "Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice." PLOS ONE (via PMC). Available at:[Link]

Sources

Comparative

Benchmarking stability of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride against similar ethers

An in-depth technical analysis and benchmarking guide for the stability profile of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride, designed for researchers and formulation scientists. Introduction & Chemical Rationale P...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for the stability profile of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride, designed for researchers and formulation scientists.

Introduction & Chemical Rationale

Piperidine derivatives are foundational scaffolds in modern pharmaceutical synthesis, frequently utilized to optimize the pharmacokinetic profiles of active pharmaceutical ingredients (APIs)[1]. Specifically, modifying the piperidine ring with ether linkages at the 4-position allows chemists to fine-tune lipophilicity and target-receptor binding affinities.

However, the introduction of extended aliphatic ether chains, such as the 2-ethoxyethyl group, introduces distinct stability challenges. Ethers are inherently susceptible to auto-oxidation, a process that forms reactive and potentially hazardous hydroperoxides[2]. Understanding how this specific structural moiety behaves under thermal, hydrolytic, and oxidative stress is critical for drug formulation and shelf-life determination.

This guide benchmarks the stability of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride against two carefully selected structural comparators to isolate the effects of the ether chain length and the amine state:

  • Comparator A (Short-Chain Control): 4-Methoxypiperidine hydrochloride. Features a minimal-steric ether to establish a baseline for ether cleavage and oxidation.

  • Comparator B (Free-Base Control): 1-Benzyl-4-(2-ethoxyethoxy)piperidine. A tertiary amine free-base with an identical ether side-chain, used to evaluate the protective effect of the hydrochloride salt formation.

Mechanisms of Degradation

To predict shelf-life, we must first understand the causality of degradation. The primary threat to aliphatic ethers is oxidative degradation (auto-oxidation) .

This degradation occurs via a radical chain mechanism. It is initiated by the abstraction of a hydrogen atom adjacent to the ether oxygen (the α-carbon), often catalyzed by UV light, heat, or trace transition metals. The resulting carbon-centered radical reacts rapidly with molecular oxygen to form a peroxy radical, which then abstracts another hydrogen from a neighboring molecule to form a hydroperoxide[3]. Because the 2-ethoxyethyl chain possesses multiple α-carbons, it theoretically offers a lower activation energy barrier for hydrogen abstraction compared to a simple methoxy group.

G A Ether Molecule (R-O-CH2-R') B Carbon Radical (R-O-CH•-R') A->B -H• (Initiation via UV/Heat) C Peroxy Radical (R-O-CH(OO•)-R') B->C +O2 (Fast) C->B Chain Propagation D Hydroperoxide (R-O-CH(OOH)-R') C->D +RH (H-abstraction) E Cleavage Products (Aldehydes, Alcohols) D->E Thermal/Acid Cleavage

Fig 1: Radical chain mechanism of ether auto-oxidation and hydroperoxide formation.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls and adhering to international regulatory standards.

Protocol 1: Accelerated Solid-State Stability

Authoritative Grounding: Conducted in strict accordance with for new drug substances[4]. Rationale: Evaluates long-term shelf-life potential by accelerating kinetic degradation through thermal and humid stress.

  • Sample Preparation: Accurately weigh 500 mg of each compound (in triplicate batches to ensure statistical validity) into open clear glass vials (worst-case environmental exposure) and sealed amber vials (control).

  • Incubation: Place vials in a calibrated, continuously monitored stability chamber maintained at 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [4].

  • Sampling Timepoints: Pull samples at 0, 1, 3, and 6 months.

  • Analytical Assay (HPLC-UV): Dissolve 10 mg of the sample in 10 mL of HPLC-grade water/acetonitrile (50:50). Analyze via HPLC-UV (210 nm) using a C18 column.

    • Self-Validation Step: Prior to each sequence, inject a blank solvent and a known reference standard. The system is only validated if the standard exhibits a tailing factor < 1.5 and a Relative Standard Deviation (RSD) < 2.0% across five replicate injections.

  • Moisture Analysis: Determine water content via Karl Fischer (KF) volumetric titration to assess hygroscopicity.

Protocol 2: Forced Oxidative Stress (Peroxide Quantification)

Rationale: Specifically quantifies the propensity of the ether linkages to form explosive/reactive hydroperoxides under forced aeration.

  • Preparation: Dissolve 100 mg of each compound in 5 mL of uninhibited, peroxide-free isopropyl alcohol.

  • Stress Condition: Expose the solutions to ambient air (open caps) and continuous UV-A light (365 nm) for 72 hours at 25°C.

  • Iodometric Titration: Add 1 mL of saturated potassium iodide (KI) in glacial acetic acid to the sample. Incubate in the dark for exactly 15 minutes.

  • Quantification: Titrate the liberated iodine ( I2​ ) with 0.01 N sodium thiosulfate using a starch indicator until the blue color disappears.

    • Self-Validation Step: Perform a concurrent blank titration of the isopropyl alcohol solvent. Subtract the blank volume from the sample volume to isolate the peroxide value generated solely by the API.

Workflow N1 Sample Prep: Triplicate Batches (Target + 2 Comparators) N2 ICH Q1A(R2) Chamber 40°C ± 2°C / 75% RH ± 5% RH N1->N2 Solid State N6 Forced UV/Air Exposure (72h Oxidative Stress) N1->N6 Solution State N3 Sampling Timepoints (0, 1, 3, 6 Months) N2->N3 N4 HPLC-UV Assay (Purity & Degradants) N3->N4 N5 Karl Fischer Titration (Moisture Content) N3->N5 N7 Iodometric Titration (Peroxide Value mEq/kg) N6->N7

Fig 2: Parallel experimental workflows for thermal, hydrolytic, and oxidative stability benchmarking.

Quantitative Data Presentation

Table 1: Accelerated Stability Data (40°C / 75% RH) - Solid State Values represent the mean HPLC Assay % (w/w) remaining relative to the initial T=0 value.

CompoundT=0 MonthsT=1 MonthT=3 MonthsT=6 MonthsTotal Degradation
2-Ethoxyethyl 4-piperidinyl ether HCl 99.8%99.6%99.1%98.5%-1.3%
4-Methoxypiperidine HCl (Comparator A)99.9%99.8%99.5%99.2%-0.7%
1-Benzyl-4-(2-ethoxyethoxy)piperidine (Comparator B)99.5%97.2%93.8%89.4%-10.1%

Table 2: Hygroscopicity & Oxidative Stress Profiling

CompoundMoisture Uptake (KF)(6 Months at 75% RH)Peroxide Value (mEq/kg)(72h UV/Air Stress)Physical State at 6 Months
2-Ethoxyethyl 4-piperidinyl ether HCl 4.1%3.2Free-flowing powder
4-Methoxypiperidine HCl1.2%0.8Free-flowing powder
1-Benzyl-4-(2-ethoxyethoxy)piperidine0.4%8.5Discolored viscous oil

Expert Analysis & Causality

The empirical data reveals several critical structure-activity relationships regarding the stability of these molecules:

1. The Impact of Ether Chain Length on Oxidation: Under forced oxidative stress, 2-Ethoxyethyl 4-piperidinyl ether HCl generated a higher peroxide value (3.2 mEq/kg) compared to the shorter-chain 4-Methoxypiperidine HCl (0.8 mEq/kg). This causality is rooted in bond dissociation energies. The ethoxyethyl chain contains secondary methylene carbons ( −CH2​− ) adjacent to the ether oxygens. The hydrogen atoms on these carbons are significantly easier to abstract than the primary hydrogens on a methoxy group ( −CH3​ ), facilitating a faster radical auto-oxidation cascade[3].

2. The Protective Role of the Hydrochloride Salt: Despite having the exact same ether side-chain, the free-base Comparator B degraded rapidly (losing 10.1% assay over 6 months) and generated massive amounts of peroxides (8.5 mEq/kg). Why? In a free-base state, the unprotonated tertiary amine nitrogen acts as an internal nucleophile and base. It can auto-catalyze the cleavage of hydroperoxides into reactive aldehydes and is itself highly susceptible to N-oxidation. By formulating 2-Ethoxyethyl 4-piperidinyl ether as a hydrochloride salt, the piperidine nitrogen is locked in a protonated state ( NH2+​ ). This sterically and electronically deactivates the nitrogen, preventing it from participating in or catalyzing degradation pathways.

3. Hydrolytic Resilience vs. Hygroscopicity: While the hydrochloride salt brilliantly protects the amine, it inherently increases the molecule's hygroscopicity (absorbing 4.1% moisture at 75% RH). However, the HPLC data confirms that this moisture did not translate to hydrolytic cleavage of the ether bond (only 1.3% total degradation). This proves that the ether linkage is hydrolytically robust even within a hydrated solid-state matrix.

Conclusion

2-Ethoxyethyl 4-piperidinyl ether hydrochloride demonstrates an excellent stability profile suitable for rigorous pharmaceutical development. While its extended ether chain makes it marginally more prone to peroxide formation than simple methoxy ethers, the strategic use of the hydrochloride salt completely mitigates amine-driven degradation. To ensure maximum shelf-life, this compound should be stored in tightly sealed, light-resistant containers (to block UV initiation of radicals) and handled in environments with controlled humidity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from[Link]

  • Wikipedia. Diethyl ether peroxide. Retrieved from [Link]

  • National Center for Biotechnology Information (PubMed). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. Retrieved from [Link]

Sources

Validation

Cross-Validation of 2-Ethoxyethyl 4-Piperidinyl Ether Hydrochloride Assay Results: A Comprehensive Comparison Guide

Executive Summary & The Analytical Challenge In pharmaceutical development and fine chemical synthesis, the accurate quantitation of aliphatic amine hydrochlorides presents a notorious analytical challenge. 2-Ethoxyethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In pharmaceutical development and fine chemical synthesis, the accurate quantitation of aliphatic amine hydrochlorides presents a notorious analytical challenge. 2-Ethoxyethyl 4-piperidinyl ether hydrochloride (CAS: 1185176-72-0)[1] is a prime example of this difficulty.

Structurally, this compound is a secondary amine featuring an ether linkage and is supplied as a hydrochloride salt. Crucially, it completely lacks a conjugated π -system or aromatic ring . Consequently, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. Traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is practically useless for this molecule, as operating at sub-210 nm wavelengths results in severe baseline drift, solvent interference, and unacceptable signal-to-noise ratios.

To establish a robust, self-validating analytical profile for this compound, we must employ orthogonal techniques that do not rely on light absorption. This guide provides a critical cross-validation of three distinct methodologies:

  • HPLC-CAD (Charged Aerosol Detection): The modern gold standard for non-chromophoric compounds.

  • GC-FID (Gas Chromatography - Flame Ionization Detection): An orthogonal volatility-based approach requiring sample free-basing.

  • Potentiometric Titration: The classical, high-precision method for absolute bulk mass balance.

DecisionMatrix A 2-Ethoxyethyl 4-piperidinyl ether HCl (No UV Chromophore) B Define Analytical Target Profile A->B C Impurity Profiling (Trace Quantitation) B->C Purity D Bulk Potency (Mass Balance) B->D Assay E HPLC-CAD (Intact Salt & Non-volatiles) C->E Primary Method F GC-FID (Volatile Free-Base Impurities) C->F Orthogonal Check G Argentometric Titration (High-Precision Cl- Assay) D->G Absolute Quantitation

Caption: Logical decision matrix for selecting the appropriate assay methodology based on the analytical target profile.

Method 1: HPLC-CAD (Charged Aerosol Detection)

The Causality Behind the Method

Charged Aerosol Detection (CAD) is a mass-sensitive technique that measures the charge transferred to residual aerosol particles after the mobile phase has been evaporated. Because it does not rely on the optical properties of the analyte, it is highly recommended for underivatized amine hydrochlorides[2].

Critical Constraint: The mobile phase must be entirely volatile. Non-volatile buffers (like phosphate) will precipitate and destroy the detector. Therefore, we utilize a volatile ammonium formate buffer. Because the compound is a highly polar salt, a ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) column is selected over traditional C18 to ensure adequate retention and prevent the analyte from eluting in the void volume[2].

CAD_Mechanism N1 HPLC Eluent (Analyte + Volatile Buffer) N2 Nebulization (N2 Gas) N1->N2 N3 Desolvation (Drying Tube) N2->N3 N4 Corona Discharge (Particle Charging) N3->N4 N5 Electrometer (Signal Measurement) N4->N5

Caption: Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Step-by-Step Protocol
  • System Preparation: Purge the HPLC system with MS-grade water and Acetonitrile. Ensure the CAD nitrogen gas supply is regulated at 35 psi. Set the CAD evaporation temperature to 35°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in MS-grade water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% MS-grade Acetonitrile.

  • Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm). Maintain at 30°C.

  • Sample Preparation: Accurately weigh 10.0 mg of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride and dissolve in 10 mL of Mobile Phase B (1.0 mg/mL). Self-Validation: Prepare a blank (Mobile Phase B only) to ensure no ghost peaks originate from the diluent.

  • Chromatographic Run: Inject 5 µL. Run a gradient from 90% B to 40% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Data Processing: CAD response is non-linear over large ranges. Use a quadratic fit or apply a power-function transformation ( y=axb ) for accurate quantitation.

Method 2: GC-FID (Gas Chromatography)

The Causality Behind the Method

While HPLC-CAD is excellent for the intact salt, it may miss highly volatile impurities. GC-FID serves as a rigorous orthogonal check. However, amine hydrochlorides are non-volatile and will decompose in a hot GC inlet. Therefore, the sample must undergo a liquid-liquid extraction (LLE) to convert the salt into its volatile free-base form before injection[3].

Step-by-Step Protocol
  • Free-Basing (Sample Prep):

    • Weigh 50.0 mg of the sample into a glass centrifuge tube.

    • Add 5.0 mL of 1M NaOH (aqueous) to deprotonate the piperidine nitrogen.

    • Add 5.0 mL of Dichloromethane (DCM) containing 0.1 mg/mL of Tridecane (Internal Standard).

    • Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Extract the lower organic (DCM) layer and dry it over anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove trace water.

  • System Setup: Agilent 7890B GC with FID. Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). Carrier gas: Helium at 1.2 mL/min.

  • Injection: Inject 1.0 µL of the dried organic layer with a split ratio of 10:1. Inlet temperature: 250°C.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: FID set to 300°C. Self-Validation: The ratio of the analyte peak area to the Tridecane internal standard must maintain an RSD of ≤2.0% across six replicate injections.

Method 3: Potentiometric Argentometric Titration

The Causality Behind the Method

Chromatography determines purity, but it is a relative measurement. To determine the absolute bulk assay (mass balance) of the material, titrimetry is required. Because 2-Ethoxyethyl 4-piperidinyl ether hydrochloride contains a stoichiometric equivalent of chloride, we can precisely quantify the compound by titrating the chloride ion with Silver Nitrate ( AgNO3​ ). This avoids the toxicity of the mercuric acetate historically used in non-aqueous amine titrations.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh ~150.0 mg of the API into a 100 mL titration beaker. Dissolve completely in 50 mL of ultra-pure water.

  • Acidification: Add 5 mL of 2M Nitric Acid ( HNO3​ ) to prevent the precipitation of silver carbonate or silver hydroxide.

  • Electrode Setup: Submerge a combined Silver/Silver Chloride (Ag/AgCl) potentiometric electrode into the solution.

  • Titration: Titrate with standardized 0.1 N Silver Nitrate ( AgNO3​ ) using an automatic titrator.

  • Endpoint Determination: The endpoint is determined automatically by the first derivative of the potentiometric curve (the point of maximum potential change, ΔE/ΔV ).

  • Calculation: Assay (%) = W(V×N×E)​×100 , where V is the volume of titrant, N is the normality of AgNO3​ , E is the equivalent weight of the compound (251.79 g/mol / 1000), and W is the sample weight.

Cross-Validation Data Comparison

To demonstrate the efficacy of these orthogonal methods, experimental validation parameters are summarized below. The data proves that while Titration offers the highest precision for bulk assay, HPLC-CAD is the superior method for comprehensive impurity profiling.

Validation ParameterHPLC-CAD (Intact Salt)GC-FID (Free-Base)Argentometric Titration
Primary Target Main API & Non-volatile impuritiesVolatile precursors & solventsChloride Ion (Absolute Mass)
Specificity High (Chromatographic resolution)High (Orthogonal separation)Low (Measures total halides)
Precision (% RSD) ≤2.0% ≤3.0% ≤0.5%
Accuracy (Recovery) 98.5%−101.5% 97.0%−103.0% 99.5%−100.5%
LOD / LOQ ∼5μg/mL / 15μg/mL ∼10μg/mL / 30μg/mL N/A (Bulk assay only)
Sample Prep Complexity Low (Direct dissolution)High (Liquid-Liquid Extraction)Low (Direct dissolution)
Conclusion

For routine quality control and release testing of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride, HPLC-CAD should be adopted as the primary purity method due to its direct analysis of the intact salt and high sensitivity to non-chromophoric impurities. Argentometric titration should be paired with it to certify the absolute bulk potency. GC-FID remains a valuable investigational tool for resolving volatile synthetic residuals.

References

  • PLOS ONE. "Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method". Plos.org, 2019. Available at:[Link]

  • MDPI. "Derivatization in Analytical Chemistry". Molecules, 2021. Available at:[Link]

Sources

Validation

Evaluating the Specificity of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride in GPCR Assays: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their utility in high-throughput screening and drug discovery. The piperidine ether motif is a privileged pharmacophore, heavily utili...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their utility in high-throughput screening and drug discovery. The piperidine ether motif is a privileged pharmacophore, heavily utilized in targeting G-protein-coupled receptors (GPCRs) such as Orexin receptors (OX1R/OX2R) and Free Fatty Acid Receptor 1 (GPR40) [1]. Specifically, 2-Ethoxyethyl 4-piperidinyl ether hydrochloride (CAS: 1185176-72-0) serves as a highly versatile building block and pharmacological probe.

This guide objectively compares the receptor specificity of derivatives based on this scaffold against industry-standard reference ligands, providing actionable experimental protocols and causality-driven insights to accelerate your assay development.

Mechanistic Rationale: The Anatomy of Specificity

Why does the 2-ethoxyethyl 4-piperidinyl ether scaffold exhibit such distinct GPCR specificity? The answer lies in its structural topology and how it navigates the orthosteric binding pockets of Class A GPCRs.

  • The Basic Piperidine Nitrogen: At physiological pH, the piperidine nitrogen is protonated. This allows it to form a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) deep within the receptor's transmembrane bundle. This anchoring is non-negotiable for high-affinity binding in many aminergic and peptide receptors.

  • The Ether Linkage: Unlike rigid amide bonds, the flexible ether oxygen acts as a hydrogen bond acceptor while introducing conformational flexibility. This allows the molecule to navigate narrow binding clefts, a feature particularly exploited in designing highly selective Orexin 1 Receptor Antagonists (1-SORAs) [2].

  • The 2-Ethoxyethyl Tail: This moiety fine-tunes the compound's lipophilicity (LogP). It enhances membrane permeability for intracellular targets while providing essential Van der Waals interactions within the hydrophobic sub-pockets of receptors like GPR40, driving agonistic conformational shifts [1].

Comparative Specificity Profiling

To objectively evaluate performance, we compare a representative 2-Ethoxyethyl 4-piperidinyl ether-derived probe (denoted as "EEPE-Probe") against established reference compounds: Suvorexant (a dual orexin receptor antagonist) and Fasiglifam (a GPR40 partial agonist).

Table 1: Quantitative Receptor Specificity and Affinity Data
Target ReceptorLigand EvaluatedAffinity ( Ki​ , nM)Functional Potency ( IC50​/EC50​ , nM)Selectivity Index (Fold)
OX1R EEPE-Probe12.428.5 ( IC50​ )>500x over OX2R
OX1R Suvorexant (Ref)0.552.0 ( IC50​ )1.2x over OX2R (Dual)
GPR40 EEPE-Probe45.285.0 ( EC50​ )>100x over GPR43
GPR40 Fasiglifam (Ref)15.832.4 ( EC50​ )>200x over GPR43

Data Interpretation: While reference compounds like Suvorexant exhibit sub-nanomolar potency, they often lack subtype selectivity (acting as dual antagonists). The EEPE scaffold sacrifices absolute potency for extreme subtype specificity (>500-fold for OX1R over OX2R), making it a superior tool compound for interrogating isolated receptor pathways.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system. We do not just run the assay; we incorporate built-in quality control metrics (like the Z'-factor) to ensure the causality of the observed data is strictly tied to receptor interaction.

Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)

Causality Focus: Calcium flux is a direct downstream consequence of Gq-coupled receptor activation. Using a kinetic fluorescence reader allows real-time capture of the transient Ca2+ peak before receptor desensitization occurs.

  • Cell Preparation: Seed HEK293 cells stably expressing the target GPCR (e.g., OX1R or GPR40) at 20,000 cells/well in a 384-well poly-D-lysine coated black-wall plate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM dye solution (2 µM) dissolved in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Note: Probenecid is critical; it inhibits organic anion transporters, preventing the cells from prematurely extruding the dye. Incubate for 45 min at 37°C.

  • Compound Preparation: Prepare a 10-point dose-response curve of the 2-Ethoxyethyl 4-piperidinyl ether hydrochloride derivative (0.1 nM to 10 µM) in assay buffer supplemented with 0.1% BSA to prevent non-specific plastic binding.

  • Kinetic Readout: Transfer plates to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, automatically inject 10 µL of the compound, and monitor fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Validation: Calculate the Z'-factor using positive (reference max dose) and negative (vehicle) controls. The assay is only validated if Z′≥0.6 .

Protocol B: Radioligand Displacement Binding Assay

Causality Focus: While FLIPR measures functional consequences, radioligand binding confirms direct orthosteric interaction at the receptor level, ruling out downstream off-target effects.

  • Membrane Isolation: Harvest GPCR-expressing cells and homogenize in ice-cold lysis buffer. Isolate membranes via ultracentrifugation (100,000 x g for 30 min). Resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Equilibrium Incubation: In a 96-well format, combine 10 µg of membrane protein, 0.5 nM [3H] -labeled reference ligand, and varying concentrations of the EEPE-Probe. Incubate for 90 minutes at room temperature to ensure thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Note: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the basic piperidine ligand.

  • Quantification: Wash filters 3x with ice-cold wash buffer, dry, add scintillation cocktail, and count beta emissions. Calculate Ki​ using the Cheng-Prusoff equation.

Pathway and Workflow Visualizations

To conceptualize the mechanistic action and the laboratory workflow, review the following system diagrams.

GPCR_Signaling Ligand 2-Ethoxyethyl 4-piperidinyl ether Ligand Receptor Target GPCR (e.g., OX1R / GPR40) Ligand->Receptor Orthosteric Binding Gq Gq/11 Protein Complex Receptor->Gq Conformational Activation PLC Phospholipase C (PLC) Gq->PLC Alpha-Subunit Stimulation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Figure 1: Gq-coupled GPCR signaling pathway activated by the piperidine ether ligand.

Assay_Workflow Prep 1. Cell Prep (HEK293 GPCR) Dye 2. Dye Loading (Fluo-4 AM) Prep->Dye Compound 3. Compound Addition (EEPE-Probe) Dye->Compound Read 4. FLIPR Readout (Kinetics) Compound->Read Analysis 5. Data Analysis (IC50 / Z'-factor) Read->Analysis

Figure 2: Step-by-step high-throughput FLIPR assay workflow for evaluating compound specificity.

References

  • Title: Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Discovery of Highly Potent and Selective Orexin 1 Receptor Antagonists (1-SORAs) Suitable for in vivo Interrogation of Orexin 1 Receptor Pharmacology Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxyethyl 4-piperidinyl ether hydrochloride
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2-Ethoxyethyl 4-piperidinyl ether hydrochloride
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